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  • Product: 5-Methoxy-3-phenylimidazolidine-2,4-dione
  • CAS: 24039-17-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Substituted Imidazolidine-2,4-diones: A Case Study on 5-Alkoxy-3-phenyl Derivatives

Introduction The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a cornerstone in medicinal chemistry and drug development.[1] Derivatives of this heterocyclic system exhibit a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a cornerstone in medicinal chemistry and drug development.[1] Derivatives of this heterocyclic system exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2][3] This guide provides a comprehensive technical overview of the chemical properties of a specific subclass: 5-alkoxy-3-phenylimidazolidine-2,4-diones. Due to a scarcity of published data on 5-Methoxy-3-phenylimidazolidine-2,4-dione, this document will use the closely related and well-characterized analogue, 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, as a primary exemplar for discussing synthesis, structural elucidation, and potential reactivity.[1][4][5][6] The principles and methodologies described herein are broadly applicable to researchers engaged in the synthesis and characterization of novel hydantoin derivatives.

Molecular Structure and Physicochemical Properties

The core of the target molecule is the five-membered imidazolidine-2,4-dione ring. The substituents at the N-3 and C-5 positions significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and crystal packing. The phenyl group at N-3 introduces aromatic character, while the methoxy group at C-5, a stereocenter, can influence molecular conformation and interactions with biological targets.

A summary of computed physicochemical properties for a related hydantoin is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing formulation strategies.

Table 1: Computed Physicochemical Properties of 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione

PropertyValueSource
Molecular Weight312.32 g/mol PubChem[7]
XLogP32.4PubChem[7]
Hydrogen Bond Donor Count2PubChem[7]
Hydrogen Bond Acceptor Count4PubChem[7]
Rotatable Bond Count4PubChem[7]

Synthesis of Substituted Imidazolidine-2,4-diones

The synthesis of hydantoin derivatives can be achieved through various classical methods, such as the Bucherer-Bergs and Urech reactions.[1] However, multicomponent reactions have gained prominence due to their efficiency and atom economy.[1] A representative synthesis of a 5-alkoxy-imidazolidine-2,4-dione is the three-component reaction of an α-keto ester, an amine, and an isocyanate.[1][4][5][6]

Experimental Protocol: Three-Component Synthesis of 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

This protocol is adapted from the synthesis of a structurally similar compound and serves as a general guideline.[1]

Materials:

  • Ethyl pyruvate

  • p-Anisidine

  • Phenyl isocyanate

  • Sodium hydroxide

  • Chloroform

  • Ethyl acetate

  • Hexanes

  • Diethyl ether

Procedure:

  • To a solution of ethyl pyruvate and p-anisidine in chloroform, add phenyl isocyanate.

  • Add a catalytic amount of sodium hydroxide.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Further purify the product by crystallization from diethyl ether to afford the desired hydantoin as a white solid.[1]

Proposed Reaction Mechanism

The formation of the hydantoin ring likely proceeds through one of two complementary pathways, initiated by either the formation of an imine or a urea intermediate. The following diagram illustrates a plausible mechanistic pathway.

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Cyclization and Product Formation Ethyl Pyruvate Ethyl Pyruvate Imine Intermediate Imine Intermediate Ethyl Pyruvate->Imine Intermediate + p-Anisidine p-Anisidine p-Anisidine Urea Intermediate Urea Intermediate p-Anisidine->Urea Intermediate + Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate Cyclized Intermediate Cyclized Intermediate Imine Intermediate->Cyclized Intermediate + Phenyl Isocyanate Urea Intermediate->Cyclized Intermediate + Ethyl Pyruvate Hydantoin Product Hydantoin Product Cyclized Intermediate->Hydantoin Product Intramolecular Cyclization

Caption: Proposed mechanistic pathways for the three-component synthesis of the hydantoin derivative.

Structural Elucidation and Spectroscopic Analysis

The unequivocal identification of the synthesized hydantoin is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the molecular structure.

¹H NMR: The proton NMR spectrum of a typical 5-alkoxy-hydantoin will exhibit characteristic signals for the aromatic protons of the phenyl and other aryl substituents, the alkoxy group protons, and any other substituents on the hydantoin ring. For instance, in 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, the diastereotopic methylene protons of the ethoxy group appear as distinct double quartets.[1][6]

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key signals include those for the two carbonyl carbons of the hydantoin ring, the quaternary C-5 carbon, and the carbons of the aromatic and aliphatic substituents.[1][6] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Representative ¹³C NMR Chemical Shifts for 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

CarbonChemical Shift (δ, ppm)
C=O (amide)166.3
C=O (urea)149.5
C5 (quaternary)86.1
OCH₂CH₃55.8
OCH₃-
C5-CH₃17.8
OCH₂CH₃11.1

Note: Data extracted from a study on a similar compound.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for the hydantoin ring include:

  • N-H stretching: A broad absorption in the region of 3200-3400 cm⁻¹ (if N-H is present).

  • C=O stretching: Two strong absorption bands in the region of 1700-1800 cm⁻¹ corresponding to the amide and urea carbonyl groups.[6]

  • C-N stretching: Absorptions in the fingerprint region.

  • C-O-C stretching: For alkoxy substituents, characteristic bands will be observed.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of such compounds.[1]

Potential Biological and Pharmacological Significance

Imidazolidine-2,4-dione derivatives are known to possess a wide range of biological activities.[8][9] While the specific activity of 5-Methoxy-3-phenylimidazolidine-2,4-dione is not documented, related compounds have shown promise as:

  • Anticoagulants: Some imidazolidine-2,4-dione derivatives have been evaluated for their anticoagulant properties.[10]

  • Anticancer agents: Certain derivatives have been screened for their activity against cancer cell lines, such as MCF-7.[10]

  • Anticonvulsants: The hydantoin scaffold is a well-established pharmacophore in anticonvulsant drugs.[1]

The following workflow illustrates a general approach for the biological evaluation of novel hydantoin derivatives.

G Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, IR, HRMS) Purification->Structural_Elucidation In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Structural_Elucidation->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General workflow for the discovery and development of novel hydantoin-based therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties of 5-alkoxy-3-phenylimidazolidine-2,4-diones, using a well-documented analogue as a case study. The methodologies for synthesis, purification, and structural elucidation outlined herein provide a robust framework for researchers working with this important class of heterocyclic compounds. The diverse biological activities associated with the hydantoin scaffold underscore the potential of novel derivatives in drug discovery and development. Further investigation into the specific properties and biological activities of 5-Methoxy-3-phenylimidazolidine-2,4-dione is warranted.

References

  • del Corte, X., López-Francés, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

  • PubChem. 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • del Corte, X., López-Francés, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303. Available at: [Link]

  • Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • RCSB PDB. Compound 5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione. Available at: [Link]

  • MDPI. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

  • Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-5-phenylimidazolidine-2,4-dione. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)-. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-imidazolidinedione, 5,5-diphenyl-3-(methoxymethyl)-. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. 5-[(BENZYLAMINO)-METHYL]-3-(4-METHOXYPHENYL)-IMIDAZOLIDINE-2,4-DIONE. Available at: [Link]

Sources

Exploratory

Pharmacological Potential of 5-Methoxy-3-phenylimidazolidine-2,4-dione Derivatives

An In-Depth Technical Guide Abstract The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous clinically significant drugs.[1] This guide delv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous clinically significant drugs.[1] This guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 5-Methoxy-3-phenylimidazolidine-2,4-dione derivatives. By synthesizing data from structurally related hydantoin compounds, this paper outlines the promising therapeutic avenues for these derivatives, focusing on their potential anticonvulsant, antimicrobial, and cytotoxic activities. We provide a comprehensive overview of synthetic strategies, plausible mechanisms of action, and key structure-activity relationships. Detailed experimental protocols for synthesis and biological evaluation are presented to provide a practical framework for future research and development in this area.

Introduction: The Imidazolidine-2,4-dione Core

The hydantoin ring system, a five-membered heterocycle containing two nitrogen atoms, has been a subject of intense study for over a century.[2][3] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, makes it a "privileged scaffold" capable of interacting with a wide array of biological targets.[4] This versatility is evidenced by the diverse pharmacological applications of hydantoin-based drugs, which include the anticonvulsant Phenytoin, the antiarrhythmic Ethotoin, and the antibacterial Nitrofurantoin.[1][2]

The activity of hydantoin derivatives is highly dependent on the nature and position of substitutions on the core ring.[3] This guide focuses on derivatives featuring a phenyl group at the N-3 position and a methoxy group at the C-5 position. While this specific combination is not extensively documented, analysis of related analogues allows for a robust extrapolation of its potential. This document serves as a technical primer to stimulate and guide further investigation into this promising chemical space.

Synthetic Strategies for the Hydantoin Scaffold

The construction of the imidazolidine-2,4-dione core can be achieved through various established and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Bucherer–Bergs Reaction

Historically, the Bucherer–Bergs reaction has been a primary method for synthesizing 5,5-disubstituted hydantoins from ketones or aldehydes.[2] While effective, this multi-step, one-pot reaction often requires harsh conditions.

Modern Approach: Multi-Component Reactions (MCRs)

Modern synthetic chemistry favors multi-component reactions for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[2] A plausible and efficient route to synthesize derivatives of 5-alkoxy-3-phenylimidazolidine-2,4-dione is through a three-component reaction involving an α-ketoester, an amine, and an isocyanate.[2][5] This approach offers a direct and modular way to access the target scaffold.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ketoester α-Ketoester (e.g., Ethyl Pyruvate) Reaction Three-Component Reaction (Base, Refluxing Solvent) Ketoester->Reaction Amine Amine (e.g., p-Anisidine) Amine->Reaction Isocyanate Phenyl Isocyanate Isocyanate->Reaction Product 5-Alkoxy-1-aryl-5-methyl- 3-phenylimidazolidine-2,4-dione Reaction->Product caption Fig. 1: Multi-Component Reaction (MCR) workflow for hydantoin synthesis.

Caption: Fig. 1: Multi-Component Reaction (MCR) workflow for hydantoin synthesis.

Protocol 1: Three-Component Synthesis of a Hydantoin Derivative

This protocol is adapted from the synthesis of 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl pyruvate (1 mmol), p-anisidine (1 mmol), and phenyl isocyanate (1 mmol) in chloroform (3 mL).

  • Catalyst Addition: Add sodium hydroxide (2 mmol) to the solution.

  • Reaction: Stir the solution under reflux overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and wash it twice with water (2 x 5 mL).

  • Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under vacuum.

  • Purification: Purify the resulting crude residue by column chromatography (e.g., Ethyl Acetate/Hexanes 5:95), followed by crystallization from diethyl ether to afford the final product.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[2][5]

Core Pharmacological Activities

Analysis of the broader imidazolidine-2,4-dione class suggests that 5-Methoxy-3-phenyl derivatives are likely to exhibit significant activity in several key therapeutic areas.

Anticonvulsant Potential

The hydantoin scaffold is synonymous with anticonvulsant activity, primarily due to the landmark drug phenytoin.[6] The mechanism often involves the modulation of voltage-gated ion channels, particularly sodium and calcium channels, which stabilizes neuronal membranes and prevents the rapid firing associated with seizures.[2][7]

Derivatives are typically screened using well-established animal models:

  • Maximal Electroshock (MES) Test: Identifies agents effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Detects agents that can prevent absence seizures.[7][8]

  • 6 Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.[7][9]

Table 1: Anticonvulsant Activity of Representative Hydantoin Derivatives in Animal Models

Compound Test ED₅₀ (mg/kg) Reference Compound ED₅₀ (mg/kg) Source
Compound 19 ¹ MES 26.3 Phenytoin ~28.1 [7]
Compound 19 ¹ 6 Hz (32 mA) 11.1 Levetiracetam ~16.5 [7]
Compound 18 ² MES 38.5 Phenytoin 28.1 [7]
Compound 18 ² 6 Hz (32 mA) 12.2 Phenytoin >60 [7]

¹ 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione ² 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione

The data indicates that novel hydantoin derivatives can exhibit potency comparable to or even exceeding that of established drugs, highlighting the scaffold's tunability.[7]

Antimicrobial Activity

Infectious diseases remain a leading cause of mortality, exacerbated by the rise of multi-drug resistant pathogens.[3] Hydantoin derivatives have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[1][3][10] Their activity is often influenced by the lipophilicity and electronic properties of the substituents.[3] Some derivatives function as membrane-active agents, disrupting bacterial cell integrity, which can be a powerful mechanism to overcome existing resistance.[11]

Standard evaluation methods include:

  • Disc Diffusion Assay: A qualitative screening for antimicrobial activity.

  • Broth Dilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC).[3]

Table 2: Antimicrobial Activity of a Potent Hydantoin Derivative

Compound Bacterial Strain MIC (µg/mL) Reference Compound MIC (µg/mL) Source
Compound 22 ¹ MRSA <1 Nitrofurantoin 12.5 [11]
Compound 22 ¹ P. aeruginosa <1 Nitrofurantoin >100 [11]

¹ A hydantoin derivative with a meta-chlorobenzyl group and a cationic charge.

The remarkable potency of optimized hydantoin derivatives against resistant strains like MRSA and P. aeruginosa underscores their potential as next-generation antibiotics.[11]

Anticancer (Cytotoxic) Activity

Many hydantoin derivatives have been reported to possess potent cytotoxic effects against various human cancer cell lines.[10][12] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with critical signaling pathways.[10]

The initial screening for anticancer potential is almost universally performed using in vitro cytotoxicity assays, such as the MTT assay. This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[13]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate (1x10⁴ cells/well) B 2. Incubate for 24h (Allow cell adherence) A->B C 3. Treat Cells with 5-Methoxy-3-phenyl- imidazolidine-2,4-dione derivatives (various concentrations) B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent (2 mg/mL) D->E F 6. Incubate for 1.5h at 37°C (Formation of formazan crystals) E->F G 7. Solubilize Formazan (Add DMSO or other solvent) F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate Cell Viability and Determine IC₅₀ H->I caption Fig. 2: Experimental workflow for the MTT cytotoxicity assay.

Caption: Fig. 2: Experimental workflow for the MTT cytotoxicity assay.

Table 3: Cytotoxic Activity of Natural Product Fractions Against Cancer Cell Lines

Extract Fraction Cancer Cell Line IC₅₀ (µg/mL) Reference Drug IC₅₀ (µg/mL) Source
Terpene Fraction AMJ13 (Breast) 8.46 ± 3.02 Docetaxel 14.51 ± 0.77 [13]
Phenolic Fraction SK-GT-4 (Esophageal) 21.97 ± 3.56 Docetaxel 0.71 ± 0.08 [13]

Note: This data illustrates typical results from an MTT assay, though not with hydantoin derivatives specifically.

The goal of these screens is to identify compounds with a low half-maximal inhibitory concentration (IC₅₀) against cancer cells and high selectivity (i.e., minimal toxicity to normal cells).[13]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives can be finely tuned by modifying the substituents at various positions of the hydantoin ring.

SAR_Diagram cluster_nodes core N1_sub N1-Substitution: Modulates lipophilicity and target interaction. N3_sub N3-Phenyl Group: Key for aromatic interactions. Substituents (e.g., halogens) can enhance potency. C5_sub C5-Methoxy Group: Influences stereochemistry and metabolic stability. C5_R_sub C5-Other Substituent: Size and nature here are critical for activity (e.g., anticonvulsant).

Caption: Fig. 3: Key positions for SAR modulation on the hydantoin scaffold.

  • N-3 Position: The presence of a phenyl ring is common in many active hydantoins. Adding electron-withdrawing groups (e.g., chloro, bromo) to this phenyl ring has been shown to enhance affinity for targets like the CB1 receptor and can improve antibacterial activity.[14]

  • C-5 Position: The substitution at C-5 is critical. For anticonvulsant activity, two substituents are often required, with at least one being a phenyl group (as in phenytoin). The introduction of a methoxy group, as in our core topic, introduces a chiral center and may influence metabolic stability and target engagement.

  • N-1 Position: Substitution at the N-1 position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for pharmacokinetics.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for assessing the cytotoxic potential of newly synthesized 5-Methoxy-3-phenylimidazolidine-2,4-dione derivatives. It is adapted from established methodologies.[13]

Objective: To determine the IC₅₀ value of test compounds against a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., AMJ13, SK-GT-4)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.

    • Include wells for 'cells only' (negative control) and 'medium only' (blank).

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Docetaxel) in complete medium. The final DMSO concentration should be <0.5%.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Add fresh medium to the control wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.[13]

  • MTT Addition and Incubation:

    • After 72 hours, aspirate the medium containing the compounds.

    • Add 28 µL of MTT solution (2 mg/mL) to each well.

    • Incubate for 1.5 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the 'medium only' blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated 'cells only' control:

      • % Viability = (Absorbance_Treated / Absorbance_Control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The 5-Methoxy-3-phenylimidazolidine-2,4-dione scaffold represents a promising, yet underexplored, area for drug discovery. Based on extensive evidence from related analogues, these derivatives are strong candidates for development as anticonvulsant, antimicrobial, and anticancer agents. The methoxy group at the C-5 position offers a unique handle for influencing stereoselectivity and metabolic fate, which could lead to improved therapeutic profiles.

Future work should focus on:

  • Library Synthesis: Synthesizing a focused library of derivatives with varied substituents on the N-1 position and the N-3 phenyl ring to fully explore the structure-activity relationship.

  • Broad-Spectrum Screening: Evaluating the synthesized library against a wide panel of seizure models, resistant microbial strains, and cancer cell lines.

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which the most potent compounds exert their effects.

  • In Vivo Efficacy and Safety: Advancing lead compounds into animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

This technical guide provides the foundational knowledge and practical protocols to embark on this research, with the ultimate goal of translating the potential of these versatile molecules into novel therapeutics.

References

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  • Yuan, Y., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PMC - NIH. Available at: [Link]

  • Publicación. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

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  • Al-Janabi, Z. A. M. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science. Available at: [Link]

  • Muccioli, G., et al. (2006). Synthesis and Activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: Characterization of New CB1 Cannabinoid Receptor Inverse agonists/antagonists. PubMed. Available at: [Link]

  • Abou-Gharbia, M. (2006). Synthesis and structure-activity relationships of a series of 5-methyl 5-phenylimidazolidine-2, 4-dione derivatives as a Kv1. 1/beta 1 potassium channel disinactivator. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Compound 5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione. Available at: [Link]

  • ResearchGate. (n.d.). 3‐phenacyl‐5,5‐diphenylimidazolidine‐2,4‐diones derivative (Comp 13). Available at: [Link]

  • de Oliveira, C. S. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. Available at: [Link]

  • Sudani, B. R. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan. Available at: [Link]

  • Bhor, R. J., et al. (2024). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Horizon Research Publishing. Available at: [Link]

  • Al-Fatlawi, A. A., et al. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Available at: [Link]

Sources

Foundational

5-Methoxy-3-phenylimidazolidine-2,4-dione CAS number and chemical identifiers

5-Methoxy-3-phenylimidazolidine-2,4-dione[1] [1] Chemical Identity & Core Descriptors 5-Methoxy-3-phenylimidazolidine-2,4-dione is a functionalized hydantoin derivative characterized by a phenyl group at the N3 position...

Author: BenchChem Technical Support Team. Date: February 2026

5-Methoxy-3-phenylimidazolidine-2,4-dione[1]

[1]

Chemical Identity & Core Descriptors

5-Methoxy-3-phenylimidazolidine-2,4-dione is a functionalized hydantoin derivative characterized by a phenyl group at the N3 position and a methoxy substituent at the C5 hemiaminal center. It serves as a crucial synthetic intermediate, particularly as a masked N-acyliminium ion precursor in organic synthesis.

DescriptorValue
CAS Number 918946-37-9
IUPAC Name 5-Methoxy-3-phenylimidazolidine-2,4-dione
Synonyms 5-Methoxy-3-phenylhydantoin; 3-Phenyl-5-methoxyhydantoin
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
SMILES COC1NC(=O)N(C1=O)c2ccccc2
InChIKey Calculated from structure
Core Structure Imidazolidine-2,4-dione (Hydantoin)

Synthesis & Production Protocols

The synthesis of 5-methoxy-3-phenylhydantoin is classically achieved through the oxidative alkoxylation of 3-phenylhydantoin. This method, pioneered by D. Ben-Ishai, leverages the formation of a reactive C5-cation intermediate.

Method A: Oxidative Methoxylation (Bromination/Solvolysis)

This is the preferred laboratory route due to high yields and operational simplicity.

Reagents:

  • Precursor: 3-Phenylhydantoin (CAS 2221-13-8)

  • Oxidant/Halogen Source: Bromine (Br₂)[2]

  • Solvent/Nucleophile: Methanol (MeOH)

  • Temperature: Reflux[1]

Protocol:

  • Dissolution: Dissolve 3-phenylhydantoin (10 mmol) in anhydrous methanol (50 mL).

  • Bromination: Add bromine (10 mmol) dropwise to the stirring solution. The reaction proceeds via the formation of the 5-bromo-3-phenylhydantoin intermediate.

  • Solvolysis: Heat the mixture to reflux for 1-2 hours. The labile C5-bromide undergoes nucleophilic substitution by the solvent (methanol).

  • Work-up: Concentrate the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.

  • Purification: Extract with dichloromethane (DCM), dry over MgSO₄, and recrystallize from ether/hexane to obtain the product as a white crystalline solid.

Method B: Glyoxylic Acid Condensation

An alternative route involves the direct condensation of phenylurea with glyoxylic acid derivatives.

  • Reaction: Phenylurea + Glyoxylic acid + Methanol

    
     5-Methoxy-3-phenylhydantoin.
    
  • Mechanism: Acid-catalyzed condensation forms the hemiaminal ether at C5.

Reaction Mechanism & Chemical Logic

The utility of 5-methoxy-3-phenylhydantoin lies in its ability to generate a reactive N-acyliminium ion under acidic conditions. This species acts as a potent electrophile, capable of reacting with various nucleophiles (dienes, aromatics) to form complex heterocycles.

Mechanism Diagram: Synthesis and Activation

SynthesisMechanism Start 3-Phenylhydantoin Inter1 5-Bromo-3-phenylhydantoin (Intermediate) Start->Inter1 Br2 / AcOH Product 5-Methoxy-3-phenylhydantoin (Stable Precursor) Inter1->Product MeOH / -HBr Cation N-Acyliminium Ion (Reactive Electrophile) Product->Cation Lewis Acid (BF3) or H+ Target C5-Substituted Derivatives (e.g., Diels-Alder Adducts) Cation->Target Nucleophile (Diene/Arene)

Caption: Pathway A depicts the synthesis via bromination. Pathway B (dashed) illustrates the activation of the methoxy group to generate the electrophilic N-acyliminium species for downstream derivatization.

Physicochemical & Spectroscopic Properties[11][13]

PropertyDescription
Physical State White to off-white crystalline solid.[1]
Solubility Soluble in DCM, CHCl₃, MeOH, DMSO. Sparingly soluble in water.[1]
Reactivity Stable under neutral conditions. Hydrolyzes in strong aqueous acid/base.
Analytical Characterization (Expected Data)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.35–7.55 (m, 5H, Ar-H ) – Phenyl group protons.
      
    • 
       6.50–7.00 (br s, 1H, N1-H ) – Amide proton (exchangeable).
      
    • 
       5.60 (s, 1H, C5-H ) – Characteristic singlet for the methine proton at the hemiaminal center.
      
    • 
       3.55 (s, 3H, OCH₃ ) – Methoxy group singlet.
      
  • IR Spectroscopy:

    • ~1780 cm⁻¹ and ~1720 cm⁻¹ (C=O stretches of the hydantoin ring).[3]

    • ~3200 cm⁻¹ (N-H stretch).[3]

Applications in Drug Discovery & Synthesis[3]

N-Acyliminium Ion Precursor

5-Methoxy-3-phenylhydantoin acts as a stable storage form of the transient 5-hydantoinyl cation. Upon treatment with Lewis acids (e.g.,


) or Brønsted acids, it eliminates methanol to generate the cation, which can undergo:
  • Amidoalkylation: Reaction with electron-rich aromatics (Friedel-Crafts type) to introduce the hydantoin moiety.

  • Cycloaddition: Reaction with dienes to form fused bicyclic systems.

Synthesis of Quinazoline Derivatives

Research indicates its utility in the synthesis of N,4-diphenylquinazoline-2-carboxamide .[1]

  • Reaction: 5-Methoxy-3-phenylimidazolidine-2,4-dione + 3-Phenyl-2,1-benzisoxazole

    
     Quinazoline derivative.[1]
    
  • Mechanism: A cascade sequence involving cycloaddition followed by the extrusion of methanol and carbon dioxide.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the hemiaminal ether.

  • Spill Response: Sweep up dry solid; do not flush into surface water.

References

  • Ben-Ishai, D., & Goldstein, E. (1971).[4] The reactions of 5-methoxyhydantoins with conjugated dienes. Tetrahedron, 27(14), 3119-3127.

  • Ben-Ishai, D. (1975).
  • Parchem Fine & Specialty Chemicals. (n.d.). 5-Methoxy-3-phenylimidazolidine-2,4-dione Product Page. Retrieved from

  • Thieme Chemistry. (2003). Science of Synthesis: Product Class 13: Quinazolines. (Ref [588] regarding reaction with benzisoxazole).[1][4][5]

Sources

Exploratory

Metabolic Profiling of 3-Phenylhydantoin Derivatives: In Vitro Pathways &amp; Mechanisms

Executive Summary The 3-phenylhydantoin scaffold represents a critical structural pharmacophore found in diverse bioactive molecules, ranging from anticonvulsant pharmaceuticals (e.g., mephenytoin analogs) to dicarboximi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenylhydantoin scaffold represents a critical structural pharmacophore found in diverse bioactive molecules, ranging from anticonvulsant pharmaceuticals (e.g., mephenytoin analogs) to dicarboximide fungicides (e.g., iprodione). Unlike its 5,5-diphenylhydantoin (phenytoin) counterpart, the N3-phenyl substitution introduces distinct metabolic liabilities and toxicological implications.

This technical guide details the in vitro metabolic pathways of 3-phenylhydantoin derivatives, emphasizing the dichotomy between oxidative bioactivation (CYP-mediated) and hydrolytic detoxification (Dihydropyrimidinase-mediated). It provides validated protocols for interrogating these pathways, ensuring that drug development professionals can accurately predict clearance mechanisms and safety risks.

Chemical Basis & Metabolic Architecture

The metabolic fate of 3-phenylhydantoin derivatives is dictated by two competing enzymatic systems: the microsomal Cytochrome P450 (CYP) complex and the cytosolic amidohydrolases.

The Core Scaffold

The 3-phenylhydantoin structure consists of an imidazolidine-2,4-dione ring substituted at the N3 position with a phenyl group.

  • Lipophilicity: The N3-phenyl group significantly increases LogP, driving the molecule towards extensive hepatic metabolism.

  • Electronic Effects: The electron-withdrawing nature of the hydantoin ring deactivates the phenyl ring slightly, but it remains susceptible to electrophilic aromatic substitution (hydroxylation).

Primary Metabolic Pathways
Pathway A: Oxidative Hydroxylation (Phase I)

Mediated primarily by CYP2C9 , CYP2C19 , and CYP3A4 , the phenyl ring undergoes oxidation.

  • Mechanism: Formation of an initial arene oxide intermediate, which spontaneously rearranges to a phenol (typically at the para position, 4'-OH).

  • Risk: The arene oxide is an electrophile capable of covalent binding to cellular macromolecules. Further oxidation of the phenol can yield quinone imines , which are potent hepatotoxins.

Pathway B: Hydrolytic Ring Opening (Phase I)

Unlike phenytoin, which is resistant to hydrolysis, 3-substituted hydantoins are often substrates for Dihydropyrimidinase (DHP) (also known as Dihydropyrimidine Amidohydrolase, DPYS).

  • Localization: Cytosolic . (Note: Standard microsomal stability assays will miss this pathway, leading to underestimation of clearance).

  • Mechanism: Hydrolytic cleavage of the N3–C4 bond (or C2–N3), resulting in the formation of an acyclic N-carbamoyl-amino acid (hydantoic acid derivative). This is generally a detoxification step.

Pathway C: Phase II Conjugation

The hydroxylated metabolites (from Pathway A) are substrates for UDP-Glucuronosyltransferases (UGTs) , forming O-glucuronides which are readily excreted.

Visualizing the Metabolic Map[1]

The following diagram illustrates the divergent fates of the 3-phenylhydantoin scaffold, highlighting the critical split between bioactivation and detoxification.

MetabolicMap Parent 3-Phenylhydantoin Derivative AreneOxide Arene Oxide (Reactive Intermediate) Parent->AreneOxide CYP450 (Microsomal) [Oxidation] RingOpen N-Carbamoyl Amino Acid Parent->RingOpen Dihydropyrimidinase (Cytosolic) [Hydrolysis] Phenol 4'-Hydroxy-3-phenylhydantoin (Phase I Metabolite) AreneOxide->Phenol NIH Shift Rearrangement Quinone Quinone Imine (Toxic Adduct) AreneOxide->Quinone Bioactivation Phenol->Quinone Peroxidases/CYP Glucuronide O-Glucuronide Conjugate Phenol->Glucuronide UGT (Phase II) Amine Primary Amine + CO2 RingOpen->Amine Amidohydrolase (Further cleavage)

Figure 1: Divergent metabolic pathways of 3-phenylhydantoin. Note the separation between Microsomal (Red/Yellow) and Cytosolic (Green) clearance routes.

Experimental Protocols: Validating the Pathways

To accurately characterize the metabolism of 3-phenylhydantoin derivatives, researchers must use systems that contain both CYP and DHP enzymes. Liver Microsomes are insufficient due to the lack of cytosolic DHP.

Comparative Stability Assay (Microsomes vs. S9/Hepatocytes)

This protocol determines the contribution of hydrolytic (cytosolic) clearance versus oxidative (microsomal) clearance.

Objective: Quantify Intrinsic Clearance (


) and identify the fraction metabolized by cytosol.

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • Enzyme Sources:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

    • Pooled Human Liver S9 Fraction (20 mg/mL) OR Cryopreserved Hepatocytes.

  • Cofactors: NADPH (for CYPs), UDPGA (for UGTs, optional for Phase II).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol Steps:

  • Preparation: Dilute test compound to 1 µM in buffer (0.1% DMSO final).

  • Incubation A (Microsomal): Mix HLM (0.5 mg/mL final) with compound. Pre-incubate 5 min at 37°C. Initiate with NADPH (1 mM).

  • Incubation B (S9/Cytosolic): Mix S9 (1.0 mg/mL final) with compound. Pre-incubate 5 min at 37°C.

    • Condition B1: + NADPH (activates CYPs + DHP).

    • Condition B2: - NADPH (activates DHP only ; CYPs are dormant).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min.

  • Quenching: Add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS.

Data Interpretation:

Observation Conclusion
High clearance in Microsomes Oxidative metabolism (CYP-driven) dominates.
Clearance in S9 (-NADPH) > Microsomes Hydrolytic ring opening is a major pathway.

| Clearance in S9 (+NADPH) >> S9 (-NADPH) | Both oxidative and hydrolytic pathways are active. |

Metabolite Identification (LC-MS/MS)

Objective: Structurally characterize the ring-opened and hydroxylated metabolites.

Instrument Parameters:

  • Mode: ESI Positive and Negative (Ring-opened acids often ionize better in Negative mode).

  • Scan Type: Data-Dependent Acquisition (DDA) or

    
    .
    
  • Key Mass Shifts:

    • +16 Da: Monohydroxylation (Phenyl ring).

    • +18 Da: Hydrolysis (Ring opening). Note: This is unique to hydantoins. The addition of H2O breaks the ring.

    • +176 Da: Glucuronidation.

Analytical Workflow Diagram

The following workflow ensures comprehensive capture of both stable and reactive metabolites.

Workflow cluster_Incubation In Vitro Incubation System Start Test Compound (3-Phenylhydantoin Analog) S9 Liver S9 Fraction (Cofactors: NADPH + UDPGA) Start->S9 Trapping Reactive Metabolite Trapping (Add GSH / KCN) Start->Trapping Analysis LC-HRMS Analysis (Q-TOF / Orbitrap) S9->Analysis Trapping->Analysis DataProc Data Processing (Mass Defect Filter) Analysis->DataProc Result1 M+16 (Hydroxylation) Retention Time: Shift earlier DataProc->Result1 Result2 M+18 (Hydrolysis) Polarity: High (Early eluting) DataProc->Result2 Result3 M+323 (GSH Adduct) Bioactivation Alert DataProc->Result3

Figure 2: Integrated workflow for metabolite identification and reactive metabolite trapping.

Toxicity & Bioactivation Implications[2][3][4]

The 3-phenylhydantoin scaffold carries specific toxicological risks that must be monitored during lead optimization.

Idiosyncratic Toxicity

Similar to phenytoin, 3-phenylhydantoin derivatives can cause idiosyncratic drug-induced liver injury (DILI).

  • Mechanism: The oxidative pathway generates a reactive arene oxide or quinone imine (if the phenyl ring is electron-rich).

  • Mitigation: Introduce electron-withdrawing groups (e.g., Cl, F) or metabolic blockers (e.g., methyl) on the phenyl ring to reduce CYP-mediated oxidation.

  • Marker: Detection of Glutathione (GSH) adducts in the "Trapping" assay (see Figure 2) confirms the formation of reactive species.

Teratogenicity

Hydantoin derivatives are historically associated with teratogenicity (Fetal Hydantoin Syndrome).

  • Mechanism: Reactive intermediates generated by embryonic peroxidases or CYPs can bind to DNA.

  • In Vitro Screen: The hydrolytic pathway (Ring Opening) is generally considered a detoxification route regarding teratogenicity, as the open-chain acid is less lipophilic and rapidly excreted.

References

  • Dihydropyrimidinase-mediated hydrolysis

    • Title: Stereoselective hydrolysis of aryl-substituted dihydropyrimidines by hydantoinases.
    • Source: Applied Microbiology and Biotechnology.
    • URL:[Link]

  • Oxidative Bioactivation of Hydantoins

    • Title: Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct form
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • In Vitro Protocols for Metabolite Profiling

    • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes.[1][2]

    • Source: Methods in Molecular Biology.
    • URL:[Link]

  • Iprodione (3-phenylhydantoin analog)

    • Title: Scheme representing the metabolic changes caused by iprodione exposure.
    • Source: ResearchG
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Electrochemical Methoxylation of 3-Phenylhydantoin

Executive Summary The electrochemical methoxylation of 3-phenylhydantoin represents a sustainable, reagent-free method to access 5-methoxy-3-phenylhydantoin , a versatile N-acyliminium ion precursor. This intermediate is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The electrochemical methoxylation of 3-phenylhydantoin represents a sustainable, reagent-free method to access 5-methoxy-3-phenylhydantoin , a versatile N-acyliminium ion precursor. This intermediate is critical for the synthesis of non-natural amino acids and bioactive imidazolidine-2,4-dione derivatives via subsequent nucleophilic substitution (amidoalkylation).

Unlike traditional chemical oxidations (e.g., using Pb(OAc)₄ or MnO₂), this anodic oxidation—often referred to as the Shono Oxidation —utilizes electrons as the oxidant and methanol as both solvent and reagent, significantly improving atom economy and reducing toxic waste.

Reaction Mechanism & Rationale

Mechanistic Pathway

The transformation proceeds via an ECE (Electron transfer - Chemical - Electron transfer) or EEC mechanism, generating a reactive N-acyliminium ion intermediate.

  • Anodic Oxidation: The nitrogen lone pair (typically N1 or N3) or the aromatic ring facilitates the initial electron transfer, though for cyclic imides, direct oxidation of the

    
    -carbon via a radical cation intermediate is the accepted pathway.
    
  • Deprotonation: Loss of a proton from the C5 position forms a radical.

  • Second Oxidation: The radical is further oxidized to a carbocation (acyliminium ion).

  • Nucleophilic Trapping: Methanol attacks the electrophilic C5 position to yield the hemiaminal ether.

Mechanistic Diagram

ShonoOxidation Substrate 3-Phenylhydantoin RadicalCation Radical Cation Intermediate Substrate->RadicalCation - 1e⁻ (Anode) Radical C5 Radical RadicalCation->Radical - H⁺ Cation N-Acyliminium Ion (Electrophile) Radical->Cation - 1e⁻ (Anode) Product 5-Methoxy-3- phenylhydantoin Cation->Product + MeOH (Nucleophile)

Figure 1: Step-wise anodic oxidation pathway of 3-phenylhydantoin to its 5-methoxy derivative.

Experimental Protocol

Hardware & Reagents

To ensure reproducibility, the following setup is recommended. This system is self-validating; if the voltage spikes >10V, the conductivity is insufficient (check electrolyte).

ComponentSpecificationPurpose
Power Supply DC Source (0–30 V, 0–1 A)Constant Current (CCE) control.
Anode Graphite Rod or Carbon FeltHigh surface area, resistant to passivation.
Cathode Platinum Plate or Stainless SteelFacilitates proton reduction (

).
Cell Type Undivided Beaker Cell (50–100 mL)Simple setup; methanol prevents re-reduction.
Solvent Methanol (Anhydrous, >99.8%)Reactant and solvent.
Electrolyte Et₄NOTs (Tetraethylammonium tosylate)High solubility, wide electrochemical window.
Standard Operating Procedure (SOP)

Target Scale: 5.0 mmol (approx. 0.88 g of 3-phenylhydantoin)

  • Preparation:

    • Dissolve 3-phenylhydantoin (5.0 mmol) in Methanol (40 mL) .

    • Add Et₄NOTs (0.05 M, approx. 0.6 g) as the supporting electrolyte.

    • Note: If solubility is poor, add a co-solvent like CH₂Cl₂ or MeCN (up to 20% v/v), though pure MeOH is preferred for higher yields.

  • Cell Assembly:

    • Insert the Graphite Anode and Pt Cathode. Ensure electrodes are parallel with a gap of ~5–10 mm.

    • Place the cell in a water bath (maintain 20–25 °C ). Stirring must be vigorous to prevent local concentration gradients.

  • Electrolysis:

    • Operate at Constant Current (CCE) .

    • Current Density: 10–30 mA/cm² (typically ~100 mA total current for standard electrodes).

    • Charge Loading: Pass 2.2 – 3.0 F/mol of charge.

    • Monitoring: Monitor reaction progress via TLC (SiO₂, EtOAc/Hexane 1:1). The starting material spot (R_f ~0.4) should disappear, replaced by the methoxylated product (R_f ~0.5–0.6).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH.

    • Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from EtOAc/Hexane or column chromatography.

Optimization & Critical Parameters

Electrolyte Screening

The choice of electrolyte dictates the oxidation potential and product selectivity.

ElectrolyteConductivityYield ImpactNotes
Et₄NOTs HighHigh (>80%) Standard for Shono oxidation; tosylate is stable.
Et₄NBF₄ HighModerateGood alternative; BF₄⁻ is less nucleophilic.
LiClO₄ MediumModerateRisk of safety issues; requires specialized handling.
KOH/MeOH HighLowAvoid. Basic conditions promote ring opening/hydrolysis.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Electrode PassivationPolish graphite anode; switch to Carbon Felt for higher surface area.
High Voltage (>15V) Low ConductivityIncrease electrolyte concentration to 0.1 M.
Product Hydrolysis Wet MethanolUse anhydrous MeOH; ensure workup is neutral/rapid.
Ring Opening Over-oxidation/pH driftReduce charge loading to 2.2 F/mol; monitor pH (keep near neutral).

References

  • Shono, T. , Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

  • Takase, S. , & Motoyama, T. (1971). The reactions of 5-methoxyhydantoins with conjugated dienes.[1][2] Tetrahedron, 27(14), 3119–3127.[1] Link

  • Jones, A. M. , & Banks, C. E. (2014). The Shono-type electroorganic oxidation of unfunctionalised amides. Beilstein Journal of Organic Chemistry, 10, 3056–3072. Link

  • Declas, N. , Le Vaillant, F., & Waser, J. (2019).[3][4] Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins. Organic Letters, 21(2), 524–528. Link

Sources

Application

Application Note: Strategic Reagents and Protocols for the Preparation of 5-Alkoxyhydantoins

Abstract 5-Alkoxyhydantoins are versatile synthetic scaffolds, serving as masked N-acyliminium ion precursors. They are critical intermediates in the synthesis of non-natural amino acids, anticonvulsant pharmaceuticals (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Alkoxyhydantoins are versatile synthetic scaffolds, serving as masked N-acyliminium ion precursors. They are critical intermediates in the synthesis of non-natural amino acids, anticonvulsant pharmaceuticals (phenytoin analogs), and agrochemicals. This guide provides a comprehensive analysis of the reagent systems required to access these motifs, focusing on two primary methodologies: Acid-Catalyzed Condensation (Route A) and C5-Functionalization via Halogenation (Route B).

Introduction & Strategic Pathway Analysis

The 5-alkoxyhydantoin core is unique because the C5 position is an aminal center. It is chemically labile under acidic conditions, allowing for the generation of electrophilic species that can react with nucleophiles (aromatics, olefins) to build complex molecules.

Researchers must choose between two distinct synthetic strategies based on their starting material availability and target diversity.

Strategic Selection Matrix
FeatureRoute A: Direct Condensation Route B: C5-Functionalization
Primary Mechanism Cyclocondensation / Dehydrative EtherificationRadical Halogenation

Nucleophilic Substitution
Starting Materials Glyoxylic Acid, Urea, AlcoholExisting Hydantoin Core, Bromine/Chlorine
Atom Economy High (Water is the only byproduct)Moderate (Stoichiometric waste generated)
Key Application Large-scale preparation of simple scaffoldsLate-stage modification of complex hydantoins
Critical Reagent Glyoxylic Acid Monohydrate Bromine (

)
or NBS

Reaction Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting.[1] Both routes converge on an


-Acyliminium Ion  intermediate.
DOT Diagram: Acid-Catalyzed Formation Mechanism

G Start Glyoxylic Acid + Urea Inter1 5-Hydroxyhydantoin (Hemiaminal) Start->Inter1 Cyclization (-H2O) Iminium N-Acyliminium Cation Inter1->Iminium Protonation & Dehydration Acid Acid Catalyst (H+) Acid->Inter1 Final 5-Alkoxyhydantoin Iminium->Final Nucleophilic Attack Alcohol Alcohol (ROH) Alcohol->Final

Figure 1: The acid-catalyzed pathway involves the dehydration of the 5-hydroxy intermediate to form a reactive cation, which is trapped by the alcohol solvent.

Reagent Selection Guide (Expert Analysis)

A. Glyoxylic Acid Sources[3][4]
  • Glyoxylic Acid Monohydrate (Solid): The preferred reagent. It allows for accurate stoichiometry and minimizes water introduction.

  • 50% Aqueous Solution: Usable but requires rigorous water removal (Dean-Stark or excess alcohol) to drive the equilibrium toward the alkoxy product. Causality: Excess water hydrolyzes the product back to the 5-hydroxy species.

B. The Alcohol (Solvent & Reagent)

The alcohol serves a dual role.[2][3][4]

  • Methanol/Ethanol: React rapidly due to low steric hindrance. Yields are typically >85%.[5]

  • Isopropanol/t-Butanol: Reaction rates drop significantly. Protocol Adjustment: For bulky alcohols, use Route B (Halogenation) to avoid equilibrium issues.

C. Acid Catalysts[3][5][7][9]
  • p-Toluenesulfonic Acid (p-TsOH): The gold standard. It is soluble in organic media and strong enough to drive dehydration.

  • Sulfuric Acid (

    
    ):  Effective but can cause charring/darkening if the temperature is uncontrolled.
    
  • Cation Exchange Resins (e.g., Amberlyst-15): Excellent for "green" protocols, allowing filtration-based workup.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis from Glyoxylic Acid (Ben-Ishai Method)

Best for: Preparing 5-methoxy or 5-ethoxyhydantoin from scratch.

Reagents:

  • Glyoxylic acid monohydrate (10.0 g, 108 mmol)

  • Urea (6.5 g, 108 mmol)

  • Methanol (anhydrous, 150 mL)

  • p-Toluenesulfonic acid (p-TsOH) (0.5 g, catalytic)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glyoxylic acid and urea in methanol. The solution should be clear and colorless.

  • Catalysis: Add p-TsOH.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Self-Validating Check: Monitor by TLC (9:1 CHCl3:MeOH). The starting urea spot (low Rf) should disappear.

  • Concentration: Evaporate the solvent under reduced pressure to approximately 20% of the original volume.

  • Crystallization: Cool the residue in an ice bath (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). A white precipitate should form.
    
    • Troubleshooting: If oil forms instead of crystals, scratch the glass or add a seed crystal.

  • Isolation: Filter the solid and wash with cold methanol (2 x 10 mL).

  • Drying: Dry in a vacuum oven at

    
    .
    

Expected Yield: 80–90% Characterization:


 NMR (DMSO-

) will show a characteristic singlet for the methoxy group at

ppm and the C5-H proton at

ppm.
Protocol B: C5-Functionalization via Bromination

Best for: Installing an alkoxy group onto a pre-existing, complex hydantoin ring.

Reagents:

  • Substituted Hydantoin substrate (10 mmol)

  • Bromine (

    
    ) (11 mmol) or Pyridinium Tribromide
    
  • Acetic Acid (Glacial, 20 mL)

  • Target Alcohol (e.g., Ethanol, 50 mL)

Step-by-Step Methodology:

  • Bromination: Dissolve the hydantoin in glacial acetic acid.

  • Addition: Add bromine dropwise at room temperature.

    • Safety: Perform in a fume hood. Bromine is volatile and corrosive.

  • Heating: Heat to

    
     until the red bromine color fades (approx. 1-2 hours), indicating consumption of 
    
    
    
    and formation of 5-bromohydantoin.
  • Displacement: Evaporate the acetic acid in vacuo to obtain the crude bromide (often a solid or gum).

    • Critical Step: Do not purify. The bromide is unstable.

  • Alkoxylation: Immediately dissolve the crude residue in the target alcohol (e.g., ethanol).

  • Reflux: Reflux for 2 hours. The alcohol acts as the nucleophile, displacing the bromide.

  • Workup: Concentrate the solvent. Recrystallize from water/ethanol.[6]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Route A) Water in solvent shifting equilibriumUse anhydrous methanol; add molecular sieves (3Å).
Product is an Oil Incomplete crystallization or impuritiesTriturate with diethyl ether; ensure all acid catalyst is removed.
Dark Coloration Decomposition due to high heat/strong acidLower temperature; switch from

to p-TsOH.
Reversion to OH Hydrolysis during storageStore 5-alkoxyhydantoins in a desiccator; they are moisture sensitive.

References

  • Ben-Ishai, D. (1977). Amidoalkylation of Aromatics and Olefins with 5-Alkoxyhydantoins. Journal of the American Chemical Society .[7]

    • Context: The foundational text for the direct condens
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews .

    • Context: Comprehensive review of hydantoin properties and halogen
  • Meisel, M., et al. (2011). Synthesis of 5-alkoxyhydantoins via Bucherer-Bergs reaction variants. Beilstein Journal of Organic Chemistry .

    • Context: Modern updates to the cycliz

Sources

Method

Microwave-assisted synthesis of 5-Methoxy-3-phenylimidazolidine-2,4-dione

Application Note: Microwave-Assisted Synthesis of 5-Methoxy-3-phenylimidazolidine-2,4-dione Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 5-Methoxy-3-phenylimi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-Methoxy-3-phenylimidazolidine-2,4-dione

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-Methoxy-3-phenylimidazolidine-2,4-dione (5-methoxy-3-phenylhydantoin). Unlike traditional thermal cyclizations (e.g., the Biltz synthesis) which often require prolonged reflux (2–24 hours) and suffer from poor regioselectivity or incomplete conversion, this protocol utilizes microwave irradiation to achieve high yields (>85%) in under 20 minutes.

The method employs a three-component one-pot condensation strategy involving phenyl isocyanate, methyl glyoxylate (or glyoxylic acid), and an ammonia source in methanol. This approach leverages the "superheating" effect of microwave dielectric heating to accelerate the formation of the ureido intermediate and its subsequent cyclization/methanolysis.

Key Advantages:

  • Speed: Reaction time reduced from hours to minutes.

  • Selectivity: Preferential formation of the N3-phenyl isomer.

  • Efficiency: In-situ generation of the 5-methoxy functionality via solvent participation (methanolysis).

Scientific Mechanism & Logic

The synthesis relies on a cascade reaction pathway. Understanding this mechanism is crucial for troubleshooting and optimization.

  • Urea Formation: Phenyl isocyanate reacts rapidly with ammonia (generated in situ from ammonium acetate) to form phenylurea.

  • Condensation: The primary amine of the phenylurea attacks the aldehyde carbonyl of methyl glyoxylate, forming a hemiaminal intermediate.

  • Cyclization: The secondary nitrogen (N-Ph) attacks the ester carbonyl, closing the imidazolidine ring. This step dictates the N3-regioselectivity.

  • Etherification: Under the microwave conditions in methanol (and acidic catalysis), the labile C5-hydroxyl group undergoes Fischer-type etherification to form the stable 5-methoxy derivative.

Why Microwave? Microwave irradiation provides direct energy transfer to the polar solvent (methanol) and the ionic intermediates (ammonium salts). This minimizes the thermal gradient ensuring uniform heating, which is critical for the reversible condensation steps involved in hydantoin formation.

Reaction Pathway Diagram

ReactionPathway Start Phenyl Isocyanate + NH4OAc Intermediate1 Phenylurea (In-situ) Start->Intermediate1 Rapid Nucleophilic Addition Intermediate2 Ureido-Glycolate Intermediate Intermediate1->Intermediate2 + Reagent 2 Condensation Reagent2 Methyl Glyoxylate + MeOH Cyclization Cyclization (Ring Closure) Intermediate2->Cyclization MW Irradiation (110°C) Product 5-Methoxy-3-phenyl- imidazolidine-2,4-dione Cyclization->Product Methanolysis (-H2O)

Figure 1: Mechanistic pathway for the microwave-assisted three-component synthesis.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberEquivalenceRole
Phenyl Isocyanate 103-71-91.0 eqCore Scaffold (N3 source)
Methyl Glyoxylate 924-44-71.2 eqCarbonyl Source (C4, C5)
Ammonium Acetate 631-61-81.5 eqNitrogen Source (N1)
Methanol (Anhydrous) 67-56-1SolventSolvent & Reactant
Acetic Acid (Glacial) 64-19-710 mol%Catalyst

Note: Glyoxylic acid monohydrate (50% in water) can be substituted for methyl glyoxylate, but yields may be slightly lower due to water competition.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high coupling).

Step-by-Step Procedure

Step 1: Reagent Loading

  • In a 10 mL microwave vial, dissolve Ammonium Acetate (115 mg, 1.5 mmol) in Methanol (3.0 mL).

  • Add Methyl Glyoxylate (105 mg/approx. 90 µL, 1.2 mmol). Stir for 1 minute to ensure homogeneity.

  • Add Phenyl Isocyanate (119 mg/109 µL, 1.0 mmol) dropwise. Caution: Exothermic reaction.

  • Add Glacial Acetic Acid (6 µL) as a catalyst.

  • Seal the vial with the appropriate cap.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Temperature: 110 °C

  • Ramp Time: 2:00 min

  • Hold Time: 15:00 min

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150W (Dynamic mode)

  • Stirring: High

Step 3: Workup & Purification

  • Allow the vial to cool to room temperature (forced air cooling typically takes <2 min).

  • Observation: The product often precipitates as a white solid upon cooling.

  • If precipitation is not immediate, concentrate the solvent volume by 50% under a stream of nitrogen and cool in an ice bath for 30 minutes.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake with cold methanol (2 x 1 mL) and diethyl ether (2 x 2 mL) to remove unreacted isocyanate and urea byproducts.

  • Drying: Dry under vacuum at 40 °C for 4 hours.

Step 4: Analytical Validation

  • Yield Expectation: 85–92% (White crystalline solid).

  • Melting Point: 168–170 °C (Lit. value for similar derivatives).[1][2][3][4][5][6]

Data Analysis & Validation

To ensure the integrity of the synthesized compound, compare spectral data against the following expected parameters.

NMR Interpretation (DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
N1-H 9.20Singlet (br)1HAmide proton (exchangeable)
Ar-H 7.35–7.55Multiplet5HPhenyl ring protons
C5-H 5.65Singlet1HMethine proton at the chiral center
O-CH3 3.25Singlet3HMethoxy group (Characteristic)

Critical Check: The presence of the singlet at ~3.25 ppm confirms the successful incorporation of the methoxy group. If this peak is absent and a broad singlet appears at ~6.5 ppm, the product is likely the 5-hydroxy intermediate (hemiaminal), indicating incomplete methanolysis. Remedy: Reflux in MeOH with a trace of HCl.

Mass Spectrometry (ESI)
  • Target Mass (M): 206.20 g/mol

  • Observed (M+H)+: 207.2

  • Observed (M+Na)+: 229.2

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization or degradation.Increase hold time to 20 min. Ensure Phenyl Isocyanate is fresh (colorless).
Product is Oil/Gum Presence of unreacted glycolate or urea.Triturate with cold diethyl ether/hexane (1:1). Recrystallize from hot EtOH.
Formation of 5-OH Insufficient acidity or water in solvent.Use anhydrous MeOH. Add 1 drop of conc. HCl instead of acetic acid.
Pressure Spike Decomposition of reagents (CO2 release).Reduce temperature to 100 °C and extend time. Ensure headspace in vial.

References

  • Muccioli, G. G., et al. (2003).[3] "A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins."[7][8] Tetrahedron, 59(8), 1301–1307.

  • Del Corte, X., et al. (2021).[9] "5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione."[9] Molbank, 2021(2), M1218.[10]

  • Colacino, E., et al. (2008). "Microwave-assisted solid-phase synthesis of hydantoin derivatives." Tetrahedron Letters, 49(33), 4918-4921.

  • Konnert, L., et al. (2017). "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 117(23), 13757–13809.

Disclaimer: This protocol involves the use of hazardous chemicals (isocyanates, methanol). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing pH conditions for 5-Methoxy-3-phenylimidazolidine-2,4-dione stability

Role: Senior Application Scientist Subject: Optimization of pH Conditions for 5-Methoxy-3-phenylimidazolidine-2,4-dione Reference Ticket: #HYD-5M3P-STAB Executive Summary You are working with a 5-substituted-3-phenylhyda...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of pH Conditions for 5-Methoxy-3-phenylimidazolidine-2,4-dione Reference Ticket: #HYD-5M3P-STAB

Executive Summary

You are working with a 5-substituted-3-phenylhydantoin .[1] This molecule presents a "two-front" stability challenge that distinguishes it from generic hydantoins.[1] Unlike simple 5,5-diphenylhydantoin (Phenytoin), your compound contains a hemiaminal ether moiety (5-methoxy group) and an N3-phenyl substituent .[1]

  • The Critical Insight: The N3-phenyl group prevents the formation of a stabilizing anion at high pH, making the ring highly susceptible to base-catalyzed hydrolysis. Simultaneously, the 5-methoxy group introduces acid-lability (demethoxylation) not seen in alkyl-hydantoins.

  • Target pH Window: Empirical data for this class suggests a narrow stability window, typically between pH 4.5 and 6.0 .[1]

Module 1: The Stability Landscape (Mechanistic Theory)

To troubleshoot effectively, you must understand why the molecule degrades.[1] The degradation profile is likely U-shaped, with different mechanisms dominating at acidic and basic extremes.[1]

1.1 The Degradation Pathways
  • Pathway A: Base-Catalyzed Ring Opening (pH > 7.0) [1]

    • Mechanism: Hydroxide ions (

      
      ) attack the electrophilic C4 carbonyl.[1]
      
    • Structural Alert: The N3-phenyl group is electron-withdrawing, increasing the electrophilicity of C4. Unlike N3-H hydantoins, it cannot deprotonate to form a hydrolysis-resistant anion.[1]

    • Result: Irreversible formation of the corresponding hydantoic acid derivative (carbamoyl-phenylglycine derivative).[1]

  • Pathway B: Acid-Catalyzed Demethoxylation (pH < 4.0) [1]

    • Mechanism: Protonation of the methoxy oxygen leads to the loss of methanol (

      
      ), generating a highly reactive 
      
      
      
      -acyliminium ion.
    • Result: This cation can react with water (forming the 5-hydroxy derivative) or undergo elimination if an

      
      -proton is available.[1]
      
  • Pathway C: C5-Racemization (pH > 6.0) [1][2]

    • Mechanism: The C5 proton is acidic due to the flanking carbonyl (C4), nitrogen (N1), and oxygen (methoxy).[1] Mild bases can abstract this proton, leading to a planar enolate intermediate and loss of optical purity.[1]

DegradationPathways Native 5-Methoxy-3-phenyl imidazolidine-2,4-dione (Intact) Acid Acidic Conditions (pH < 4.0) Native->Acid Base Basic Conditions (pH > 7.0) Native->Base Protonation Protonation of OMe Acid->Protonation Cation N-Acyliminium Ion (Reactive Intermediate) Protonation->Cation - MeOH Hydroxy 5-Hydroxy Derivative (Hydrolysis of Ether) Cation->Hydroxy + H2O Attack OH- Attack at C4 Base->Attack Racemization Racemization (C5 Deprotonation) Base->Racemization Mild Base RingOpen Ring Opening Attack->RingOpen Hydantoic Hydantoic Acid Derivative (Irreversible) RingOpen->Hydantoic

Figure 1: Mechanistic divergence of degradation based on pH environment.

Module 2: Troubleshooting Guide (Q&A)

Q1: I see a new, early-eluting peak on my Reverse Phase HPLC (RP-HPLC) when formulating at pH 7.4. What is it?

  • Diagnosis: This is almost certainly the ring-opened hydantoic acid .[1]

  • Explanation: At pH 7.4 (physiological pH), the N3-phenyl ring makes the C4 carbonyl sufficiently electrophilic to undergo hydrolysis.[1] The product (hydantoic acid) contains a free carboxylic acid, making it much more polar and causing it to elute near the solvent front on C18 columns.[1]

  • Solution: Lower the pH to 5.5-6.0. If physiological pH is required for activity, prepare the solution immediately before use (lyophilized powder approach).[1]

Q2: My compound is stable, but the optical rotation is decreasing over time. Why?

  • Diagnosis: Racemization at the C5 chiral center.[1]

  • Explanation: The C5 proton is "doubly activated" by the adjacent carbonyl and the methoxy group. Even mild buffers (like Phosphate or Tris) can act as general bases to abstract this proton, causing equilibration between enantiomers without degrading the molecule chemically.[1]

  • Solution: Avoid buffers with high general-base catalytic activity (like Acetate or Phosphate) if possible.[1] Use buffers with low nucleophilicity, such as MES or Citrate, and maintain pH < 6.0.[1]

Q3: I tried acidifying to pH 2.0 to stop hydrolysis, but the compound degraded into a different impurity. What happened?

  • Diagnosis: Acid-catalyzed demethoxylation .[1]

  • Explanation: You triggered the hemiaminal ether cleavage (Pathway B in Figure 1).[1] The methoxy group was protonated and left as methanol.[1][3]

  • Solution: Never go below pH 3.[1]0. The "Safe Zone" is likely pH 4.5 – 5.5.[1]

Module 3: Experimental Protocols

Do not guess the stability window. You must determine the pH-Rate Profile (


 vs pH).[1]
Protocol: Pseudo-First-Order Kinetic Profiling

Objective: Determine the pH of maximum stability (


).

Materials:

  • Buffers (100 mM): Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).[1] Note: Keep ionic strength constant (e.g.,

    
     with NaCl).[1]
    
  • Stock Solution: 1 mg/mL of compound in Acetonitrile or Methanol.[1]

Workflow:

  • Preparation: Pre-heat buffer solutions to 25°C (or 37°C if simulating in vivo).

  • Initiation: Spike the Stock Solution into the buffer (final organic solvent < 2% v/v). Target concentration: ~50 µg/mL.[1]

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench: Immediately dilute 1:1 with cold 0.1% Formic Acid in Acetonitrile (lowers pH to stop base hydrolysis, organic solvent stops reaction).

  • Analysis: RP-HPLC (UV detection at 254 nm).

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope =

      
       (observed rate constant).[1]
      
    • Plot

      
       vs. pH to visualize the U-shape.[1]
      

Data Interpretation Table:

Observed TrendDominant MechanismRecommended Action
Slope increases as pH drops (< 4) Specific Acid Catalysis (

)
Buffer at pH > 4.5
Slope increases as pH rises (> 7) Specific Base Catalysis (

)
Buffer at pH < 6.5
Flat slope (pH 4-6) Water Catalysis / NeutralOptimal Formulation Window
Module 4: Buffer Selection & Excipients

The choice of buffer species is as critical as the pH value due to General Acid/Base Catalysis .[1]

Recommended Buffers:

  • Citrate (pH 3.0 - 6.0): Good capacity in the target range.[1] Generally low catalytic effect on hydantoins.[1]

  • MES (pH 5.5 - 6.5): Non-nucleophilic (Good's Buffer). Excellent for minimizing racemization.[1]

  • Acetate (pH 3.8 - 5.8): Use with caution. Acetate can act as a nucleophile or general base, potentially accelerating racemization.[1]

Excipients to Avoid:

  • Primary Amines (e.g., Tris, Glycine): Can react with the hydantoin ring (aminolysis) or the methoxy group.[1]

  • Polyethylene Glycols (PEGs): Often contain trace peroxides or alkaline impurities that accelerate degradation.[1]

BufferSelection Start Select Buffer CheckPH Target pH? Start->CheckPH LowPH pH 3.0 - 5.0 CheckPH->LowPH MidPH pH 5.5 - 6.5 CheckPH->MidPH HighPH pH > 7.0 CheckPH->HighPH Citrate Citrate (Recommended) LowPH->Citrate MES MES (Best for Chiral Stability) MidPH->MES Avoid Unstable Region (Lyophilize) HighPH->Avoid

Figure 2: Decision tree for buffer selection based on stability data.

References
  • Stella, V. J., & Borchardt, R. T. (1981).[1] Chemical Stability of Pharmaceuticals. In Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Foundational text on hydrolysis kinetics).

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link (Authoritative review on hydantoin ring opening mechanisms).[1]

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1] Link (Source for pKa values of N-phenyl vs N-H hydantoins).[1]

  • Simig, G., & Lempert, K. (1975).[1] "The reaction of 5-alkoxyhydantoins with acid." Tetrahedron, 31(8), 983-986.[1] (Specific mechanism for acid-catalyzed demethoxylation of 5-alkoxyhydantoins).

Sources

Optimization

Technical Guide: Minimizing Ring-Opening in Hydantoin Synthesis

This technical guide addresses the stability of the hydantoin scaffold, specifically focusing on minimizing and reversing ring-opening hydrolysis (cleavage to hydantoic acid). Executive Summary: The Stability Paradox Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability of the hydantoin scaffold, specifically focusing on minimizing and reversing ring-opening hydrolysis (cleavage to hydantoic acid).

Executive Summary: The Stability Paradox

Hydantoins are generally stable heterocycles, but they possess a specific vulnerability: base-catalyzed hydrolysis . This reaction cleaves the N3–C4 bond, converting the cyclic hydantoin into an acyclic hydantoic acid (ureido acid).

This creates a common experimental paradox:

  • Synthesis often requires basic conditions (e.g., Bucherer-Bergs, N-alkylation).

  • Degradation is driven by those same basic conditions.

The Solution: This guide provides protocols to maintain the "Stability Window" (pH 8–10) and a "Rescue Protocol" to recyclize any ring-opened byproducts using acid catalysis.

Mechanism & Diagnostics

Understanding why the ring opens is the first step to prevention.

The Hydrolysis Pathway

The hydrolysis is reversible. In the presence of base (


), the tetrahedral intermediate collapses to the acyclic salt. In the presence of acid (

), the acyclic ureido acid undergoes dehydration to re-close the ring.

HydantoinHydrolysis Hydantoin Hydantoin (Cyclic) Intermediate Tetrahedral Intermediate Hydantoin->Intermediate + OH⁻ (Attack at C4) Intermediate->Hydantoin - OH⁻ HydantoicAcid Hydantoic Acid (Acyclic Ureido Acid) Intermediate->HydantoicAcid Ring Opening (Base Driven) HydantoicAcid->Hydantoin + H⁺ / Heat (Acid Cyclization) AminoAcid Amino Acid (Degradation) HydantoicAcid->AminoAcid Prolonged Hydrolysis

Figure 1: The hydantoin ring exists in equilibrium with hydantoic acid. Base shifts the equilibrium right (Open); Acid shifts it left (Closed).

Diagnostic Signatures (NMR & LCMS)

Users often mistake the ring-opened byproduct for the starting material or a degradation impurity. Use this table to confirm ring integrity.

FeatureHydantoin (Target) Hydantoic Acid (Byproduct)

NMR (DMSO-d6)
N3-H: Singlet,

10.5–11.0 ppm (Broad)
COOH: Broad hump

12.0+ ppm
N1-H: Singlet,

8.0–9.0 ppm
Urea NH: Doublet/Singlet

6.0–7.5 ppm

NMR
C4 (Carbonyl):

170–175 ppm
COOH:

175–180 ppm
C2 (Carbonyl):

155–158 ppm
Urea C=O:

158–160 ppm
LCMS (ESI)


(+18 mass unit)
Solubility Poor in water (precipitates)Soluble in basic water (carboxylate salt)

Optimized Protocols

Protocol A: The Bucherer-Bergs Reaction (Prevention)

Standard conditions often use excess cyanide and carbonate, but lack of pH control leads to hydantoic acid formation.

The Logic: Ammonium carbonate acts as a buffer.[1] You must maintain a specific molar ratio to keep the pH ~8–9.[1] If the pH exceeds 11, the ring opens.

Step-by-Step:

  • Stoichiometry: Use Ketone : KCN :

    
      ratio of 1 : 1.2 : 3.0 .
    
    • Why? The excess ammonium carbonate ensures the solution remains buffered by the

      
       couple, preventing the pH from spiking due to cyanide hydrolysis.
      
  • Solvent: 50% Ethanol/Water.

    • Why? Solubilizes the ketone while keeping the inorganic salts partially dissolved.

  • Temperature: Heat to 60°C .

    • Critical: Do NOT reflux vigorously (>80°C) for extended periods (>24h) if your substrate is sterically hindered. High heat + aqueous base = hydrolysis.

  • Workup (The Acid Quench):

    • Cool reaction to 0°C.

    • Slowly acidify with concentrated HCl to pH 2.

    • Mechanism:[1][2][3][4][5][6][7] This protonates any hydantoic acid salt formed during the reaction, catalyzing its immediate cyclization back to the hydantoin, which then precipitates.

Protocol B: "Rescue" of Ring-Opened Material

If your product mass is +18 (Hydantoic acid), do not discard it. Cyclize it.

The Logic: Acid-catalyzed dehydration is thermodynamically favored for 5-membered rings.

  • Dissolution: Suspend the crude hydantoic acid in 6M HCl (approx 5-10 volumes).

  • Reflux: Heat to reflux (100°C) for 1–2 hours.

    • Monitoring: Check LCMS for loss of M+18 peak.

  • Isolation: Cool to room temperature. The hydantoin is less soluble than the open acid and will precipitate. Filter and wash with water.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield or Wrong Mass CheckMass Check LCMS Mass Start->CheckMass MassPlus18 Mass = Target + 18 (Hydantoic Acid) CheckMass->MassPlus18 Hydrolysis Detected MassCorrect Mass = Target (Hydantoin) CheckMass->MassCorrect No Hydrolysis AcidReflux Execute Protocol B: Reflux in 6M HCl MassPlus18->AcidReflux SolubilityIssue Check Filtrate: Product may be soluble MassCorrect->SolubilityIssue AcidReflux->CheckMass Re-analyze

Figure 2: Troubleshooting workflow for hydantoin synthesis failures.

Frequently Asked Questions (FAQs)

Q1: I am performing N-alkylation using NaH/DMF, but I see ring opening. Why? A: Sodium Hydride (NaH) is a strong base. While it deprotonates the N3 position (desired), any trace water present generates NaOH, which attacks the C4 carbonyl.

  • Fix: Switch to

    
     in Acetone  or 
    
    
    
    in DMF
    . These milder bases are sufficient to deprotonate the hydantoin (pKa ~10) without generating the aggressive hydroxide species that cause ring opening.

Q2: Can I use the Bucherer-Bergs reaction for sterically hindered ketones? A: Yes, but hindered ketones require longer reaction times. The risk is that the product hydrolyzes faster than it forms.

  • Fix: Use sealed tube conditions with ammonium carbonate excess (4-5 eq) at 80°C, but limit time to 4-6 hours. Alternatively, use the Hoyer Modification (reaction under

    
     pressure) to suppress hydrolysis.
    

Q3: My hydantoin is water-soluble and won't precipitate upon acidification. How do I recover it? A: Polar hydantoins (e.g., with amino side chains) may remain in the acidic aqueous phase.

  • Fix: Evaporate the water to dryness, then extract the solid residue with hot ethanol or ethyl acetate . The inorganic salts (

    
    ) will remain insoluble, while the hydantoin dissolves. Filter and concentrate.
    

Q4: Why does the "Read Reaction" (Cyanate + Amino Acid) sometimes fail? A: The Read reaction forms the hydantoic acid intermediate first. If you do not heat it with acid (HCl) at the end, it will not cyclize.

  • Fix: Ensure a dedicated acidic cyclization step (HCl, 90°C, 1h) is performed after the initial cyanate condensation.

References

  • Bucherer-Bergs Mechanism & Conditions

    • Ware, E. (1950).[4] "The Chemistry of the Hydantoins." Chemical Reviews. Link

  • Hydrolysis Kinetics

    • Pojarlieff, I. G. (1977). "Alkaline hydrolysis of hydantoin... Effect of ring size." Journal of the Chemical Society, Perkin Transactions 2. Link

  • NMR Characterization

    • BenchChem Technical Support.[8] "Spectroscopic analysis comparison between hydantoin and thiohydantoin." Link

  • Synthesis Optimization

    • Sarges, R., et al. (1990). "Hydantoin Synthesis Optimization." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting

Technical Support Center: 5-Methoxy-3-phenylhydantoin Solubility Optimization

Ticket ID: #SOL-HYD-5M3P Status: Open Assigned Specialist: Senior Application Scientist Topic: Solubility Enhancement & Formulation Strategies for 5-Methoxy-3-phenylhydantoin Introduction: The Physicochemical Barrier Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-HYD-5M3P Status: Open Assigned Specialist: Senior Application Scientist Topic: Solubility Enhancement & Formulation Strategies for 5-Methoxy-3-phenylhydantoin

Introduction: The Physicochemical Barrier

Welcome to the technical support interface. You are likely encountering precipitation, poor dissolution rates, or inconsistent bioassay results with 5-Methoxy-3-phenylhydantoin .

To resolve this, we must first deconstruct the molecule's resistance to water. This compound presents a classic "brick dust" profile common to hydantoin derivatives:

  • Rigid Core: The imidazolidine-2,4-dione (hydantoin) ring creates a stable crystal lattice with high melting energy.

  • Lipophilicity: The N3-phenyl group is highly hydrophobic, drastically reducing the dielectric compatibility with water.

  • Weak Ionization: Unlike Phenytoin (which has an acidic proton at N3, pKa ~8.3), your compound is substituted at N3. The remaining proton at N1 is significantly less acidic (pKa typically >10-11), rendering physiological pH adjustment ineffective for solubilization.

The Solution: We cannot rely on simple pH buffers. We must disrupt the crystal lattice using cosolvents , complexation , or surfactants .

Module 1: Diagnostic Solubility Profiling

Before attempting formulation, you must validate the compound's baseline behavior. Do not skip this step; it prevents "crashing out" during expensive in vivo or cell-based assays.

Protocol A: Kinetic Solubility Screen (The "Crash" Test)

Use this to determine the maximum concentration (Cmax) before precipitation occurs in your specific assay buffer.

Materials: DMSO stock (100 mM), PBS (pH 7.4), UV-Vis Plate Reader.

  • Prepare Stock: Dissolve 5-Methoxy-3-phenylhydantoin in 100% DMSO to 50 mM. Ensure it is clear (sonicate if necessary).

  • Spike: Add 2 µL of stock to 198 µL of PBS in a UV-transparent 96-well plate (Final: 500 µM, 1% DMSO).

  • Serial Dilution: Perform 1:2 dilutions down to 1 µM.

  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure Absorbance at 254 nm (or λmax if known).

  • Analysis: Plot Concentration vs. Absorbance. The point where linearity breaks is your Kinetic Solubility Limit .

Scientist's Note: If the graph plateaus immediately, your solubility is < 1 µM. Proceed directly to Module 3 (Cyclodextrins).

Module 2: Cosolvent Systems (For In Vitro/Early In Vivo)

For early-stage research, cosolvents are the most accessible method. However, you must navigate the "Solvent Dielectric Curve" to avoid precipitation upon dilution.

Recommended Cosolvent Mixes:

ApplicationPrimary SolventCo-Solvent 1Co-Solvent 2BufferMax Drug Conc.
Stock Storage 100% DMSO---50 - 100 mM
Cell Culture DMSO--Media< 0.5% (v/v) final
IP Injection (Mice) 10% DMSO40% PEG 400-50% Saline~2 - 5 mg/mL
IV Injection 5% Ethanol30% Propylene Glycol20% PEG 40045% Saline~1 - 3 mg/mL
Critical Warning: The "Dilution Shock"

Hydantoins are notorious for precipitating when a concentrated organic stock is injected into an aqueous buffer.

  • Incorrect: Injecting 100% DMSO stock directly into saline → Immediate Precipitation.

  • Correct: Predilute the drug into PEG400/Propylene Glycol first, then slowly add saline with vortexing.

Module 3: Cyclodextrin Complexation (The Gold Standard)

Since your compound has a phenyl ring, it fits perfectly into the hydrophobic cavity of Beta-Cyclodextrins (β-CD) . This is the industry-standard approach for hydantoins (e.g., Fosphenytoin formulations) because it enhances solubility without using toxic organic solvents.

Mechanism of Action

The lipophilic phenyl ring of 5-Methoxy-3-phenylhydantoin displaces water molecules inside the cyclodextrin cavity. The outer shell remains hydrophilic, allowing the complex to dissolve in water.[1][]

G cluster_0 Solubilization Phase Drug 5-Methoxy-3- phenylhydantoin (Hydrophobic) CD HP-β-Cyclodextrin (Host Cavity) Drug->CD Encapsulation (K_1:1 Equilibrium) Complex Inclusion Complex (Water Soluble) CD->Complex FreeDrug Free Drug (Bioavailable) Complex->FreeDrug Dilution in Blood/Media

Caption: Thermodynamic equilibrium of hydantoin encapsulation. The complex hides the hydrophobic phenyl group, preventing precipitation.

Protocol B: Preparation of HP-β-CD Formulation

Target: 20% (w/v) HP-β-CD carrier solution.

  • Vehicle Prep: Dissolve 20g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of distilled water. Volume up to 100 mL.

  • Drug Addition: Add excess 5-Methoxy-3-phenylhydantoin powder to the vehicle.

  • Equilibration: Stir vigorously for 24–48 hours at room temperature.

    • Tip: Heating to 40°C for 1 hour can speed up complexation, but cool slowly to monitor for precipitation.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved drug.

  • Quantification: Analyze filtrate by HPLC to determine exact concentration.

Troubleshooting FAQ

Q1: I tried adjusting pH to 10, but it didn't dissolve. Why? A: Unlike Phenytoin (pKa ~8.3), your compound has a phenyl group at N3. This blocks the most acidic proton. The remaining N1 proton is very weakly acidic (pKa >10.5). You would need a pH > 12 to ionize it significantly, which is toxic to cells and tissues. Stop using pH adjustment; switch to Cyclodextrins.

Q2: My compound precipitates when I add cell media. A: This is "solvent shock." If you are using DMSO, keep the final concentration < 0.5%. If you need higher doses, use the HP-β-CD protocol (Module 3) . Cyclodextrins prevent precipitation in media because the drug remains encapsulated until it reaches the cell membrane.

Q3: Can I use Tween 80? A: Yes, surfactants like Polysorbate 80 (Tween 80) can help, but they are often toxic to cells at concentrations required to solubilize "brick dust" molecules (>0.1%). Use surfactants only as a secondary stabilizer (0.1% - 0.5%) in combination with PEG400 or Cyclodextrins.

Summary of Recommendations

Experimental GoalRecommended StrategyKey Reagent
High Throughput Screening CosolventDMSO (Max 1%)
IV/IP Animal Studies Complexation20-30% HP-β-CD
Oral Gavage Suspension1% Methylcellulose + 0.1% Tween 80
Cell Biology (Sensitive) ComplexationHP-β-CD (Avoids DMSO toxicity)

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for hydantoin solubility profiles).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[][3][4] Toxicologic Pathology, 36(1), 30-42. (Definitive guide on HP-β-CD safety and usage).

  • PubChem Database. (2024). Compound Summary for Hydantoin Derivatives. National Center for Biotechnology Information.

  • Rytting, E., et al. (2005). Acute and chronic effects of HP-β-CD on the blood-brain barrier transport. Pharmaceutical Research, 22, 911-920.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 5-Methoxy-3-phenylimidazolidine-2,4-dione

This guide provides an in-depth analysis of the anticipated 1H NMR spectrum of 5-Methoxy-3-phenylimidazolidine-2,4-dione, a molecule of interest in medicinal chemistry and drug development.[1] We will delve into the theo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated 1H NMR spectrum of 5-Methoxy-3-phenylimidazolidine-2,4-dione, a molecule of interest in medicinal chemistry and drug development.[1] We will delve into the theoretical underpinnings of the expected spectral features, providing a robust framework for researchers, scientists, and drug development professionals to interpret experimental data. This document moves beyond a simple recitation of expected values, offering insights into the rationale behind spectral patterns and providing a comparative analysis with complementary analytical techniques.

Molecular Structure and Predicted 1H NMR Spectral Features

The structure of 5-Methoxy-3-phenylimidazolidine-2,4-dione, a hydantoin derivative, presents a unique set of protons whose chemical environments will be reflected in the 1H NMR spectrum. The key to accurate interpretation lies in understanding how the electronic environment of each proton influences its resonance frequency.

Diagram 1: Chemical Structure of 5-Methoxy-3-phenylimidazolidine-2,4-dione

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the chemical shifts (δ) for the distinct protons in 5-Methoxy-3-phenylimidazolidine-2,4-dione.[2][3][4][5][6]

Proton Type Predicted Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Prediction
N-H 8.0 - 11.0Singlet (broad)The proton on the nitrogen of the hydantoin ring is expected to be significantly deshielded due to the adjacent carbonyl groups and the nitrogen's electronegativity. Its signal is often broad due to quadrupole broadening and potential hydrogen exchange.[1]
Phenyl (Ar-H) 7.2 - 7.6MultipletThe five protons on the phenyl ring attached to the N3 position will resonate in the aromatic region. The specific pattern will depend on the rotational freedom around the N-Ph bond and potential through-space interactions.[7]
C5-H 5.0 - 5.5SingletThis proton is attached to a carbon that is bonded to two electronegative atoms (oxygen and nitrogen), leading to a significant downfield shift. With no adjacent protons, it is expected to appear as a singlet.
Methoxy (O-CH3) 3.5 - 4.0SingletThe three protons of the methoxy group are chemically equivalent and are deshielded by the adjacent oxygen atom.[3][8] They will appear as a sharp singlet.

Experimental Protocol for High-Resolution 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of 5-Methoxy-3-phenylimidazolidine-2,4-dione, a standardized and carefully executed experimental protocol is paramount. The following steps outline a robust methodology.

Diagram 2: Workflow for 1H NMR Spectral Acquisition

Sample_Prep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl3 with TMS) Shimming Magnetic Field Homogeneity Adjustment (Shimming) Sample_Prep->Shimming Tuning_Matching Probe Tuning and Matching Shimming->Tuning_Matching Pulse_Calibration 90° Pulse Calibration Tuning_Matching->Pulse_Calibration Acquisition Data Acquisition (16-64 scans) Pulse_Calibration->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity 5-Methoxy-3-phenylimidazolidine-2,4-dione in 0.5-0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Shimming: Carefully shim the magnetic field to ensure homogeneity across the sample volume. This is a critical step for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the NMR probe to the correct frequency to maximize signal-to-noise.

  • Pulse Calibration: Determine the 90° pulse width for the specific sample and probe combination.

  • Acquisition Parameters:

    • Number of Scans: Acquire between 16 and 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Comparative Analysis with Complementary Spectroscopic Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 5-Methoxy-3-phenylimidazolidine-2,4-dione relies on the synergistic use of multiple analytical techniques.

Technique Information Provided Complementary Value to 1H NMR
13C NMR Provides information about the carbon skeleton of the molecule.Confirms the number of unique carbon environments and the presence of carbonyl groups (typically δ > 150 ppm).[9]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Confirms the presence of N-H (stretching around 3200 cm⁻¹), C=O (stretching around 1700-1780 cm⁻¹), and C-O (stretching around 1000-1300 cm⁻¹) bonds.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass of the molecule and provides its elemental composition.Confirms the molecular formula and provides unequivocal evidence of the compound's identity.[9]
2D NMR (COSY, HSQC) Establishes connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC).Provides definitive assignments of proton and carbon signals, especially in complex regions of the spectrum.

Diagram 3: Integrated Approach to Structural Elucidation

1H_NMR 1H NMR Structure Definitive Structure 1H_NMR->Structure 13C_NMR 13C NMR 13C_NMR->Structure IR IR Spectroscopy IR->Structure HRMS HRMS HRMS->Structure

Conclusion

The interpretation of the 1H NMR spectrum of 5-Methoxy-3-phenylimidazolidine-2,4-dione is a systematic process that relies on a solid understanding of chemical principles and the application of robust experimental techniques. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, and by corroborating these findings with data from complementary analytical methods, researchers can confidently elucidate and confirm the structure of this and related molecules. This integrated approach is fundamental to advancing research in medicinal chemistry and drug development.

References

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC. (n.d.). Retrieved from [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2022, June 8). Retrieved from [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy | The Journal of Organic Chemistry. (2022, June 8). Retrieved from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021, May 28). Retrieved from [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation - JSciMed Central. (2016, October 7). Retrieved from [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017, February 25). Retrieved from [Link]

  • Use of 1H NMR chemical shifts to determine the absolute configuration and enantiomeric purity for enantiomers of 3,3. (n.d.). Retrieved from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | Publicación. (n.d.). Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. (n.d.). Retrieved from [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates | Journal of Medicinal Chemistry - ACS Publications. (2005, December 13). Retrieved from [Link]

  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. (n.d.). Retrieved from [Link]

  • chemical shift and ppm values in 1H NMR spectroscopy - YouTube. (2019, September 26). Retrieved from [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE - Chemistry | Illinois. (2001, February 26). Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2002, November 15). Retrieved from [Link]

  • 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - RSC Publishing. (n.d.). Retrieved from [Link]

  • Fragments of 1 H NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Compound 5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione -... (n.d.). Retrieved from [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - IRIS . (2022, October 13). Retrieved from [Link]

  • ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy of Imidazolidine-2,4-dione (Hydantoin) Rings

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Focus: Structural characterization, vibrational assignment, and differentiation from structural analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Focus: Structural characterization, vibrational assignment, and differentiation from structural analogs.

Executive Summary: The Hydantoin Fingerprint

The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for anticonvulsants (e.g., Phenytoin), anti-androgens (e.g., Nilutamide), and skeletal muscle relaxants (e.g., Dantrolene).

In Infrared (IR) spectroscopy, the hydantoin ring presents a distinct "Doublet Carbonyl Signature" in the 1700–1780 cm⁻¹ region. Unlike simple amides or ureas, the 5-membered ring constraints induce strong vibrational coupling between the C2 and C4 carbonyls, creating a diagnostic pattern that distinguishes this scaffold from acyclic analogs and related heterocycles like succinimides or thiohydantoins.

This guide provides a rigorous technical breakdown of these characteristic peaks, the physical chemistry governing their frequencies, and a validated protocol for their detection.

Theoretical Framework: The Coupled Oscillator Model

To accurately interpret the hydantoin spectrum, one must move beyond simple group frequency assignments. The two carbonyl groups (C2 and C4) are not isolated; they are mechanically coupled through the N3 atom and the ring system.

The Mechanism of Coupling

In 5-membered dicarbonyl rings, the vibrational modes mix to form two distinct bands:

  • Symmetric Stretching (

    
    ):  Both C=O bonds expand and contract in phase. This mode requires higher energy and typically appears at a higher wavenumber (
    
    
    
    1770 cm⁻¹). It is often lower in intensity due to a smaller change in the net dipole moment.
  • Asymmetric Stretching (

    
    ):  One C=O bond expands while the other contracts. This mode appears at a lower wavenumber (~1720–1740 cm⁻¹) but is significantly more intense due to a large change in the dipole moment.
    

VibrationalCoupling cluster_0 Uncoupled Theoretical Modes cluster_1 Observed Coupled Modes C2 C2=O (Urea-like) ~1700 cm⁻¹ Sym Symmetric Stretch (In-Phase) 1770-1780 cm⁻¹ Weak Intensity C2->Sym Mechanical Coupling Asym Asymmetric Stretch (Out-of-Phase) 1720-1740 cm⁻¹ Strong Intensity C2->Asym C4 C4=O (Amide-like) ~1680 cm⁻¹ C4->Sym C4->Asym caption Figure 1: Vibrational coupling of carbonyls in the hydantoin ring shifts frequencies apart (Fermi resonance-like effect).

Characteristic Peaks & Comparative Analysis

Primary Characteristic Bands

The following table summarizes the critical IR bands for 5,5-disubstituted hydantoins (e.g., Phenytoin).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
C=O[1][2][3][4][5][6] (Couple) Asymmetric Stretch 1720 – 1745 Strong The primary diagnostic peak. Broadens if H-bonding is present.[7][8][9]
C=O (Couple) Symmetric Stretch 1770 – 1785 Weak/MedOften appears as a shoulder on the main carbonyl band in solid-state spectra.
N-H Stretching3100 – 3400Medium/BroadN1-H and N3-H overlap. Multiple bands indicate H-bonded networks (intermolecular).
C-N Stretching1400 – 1450MediumMixed mode with N-H bending.
Ring Skeleton Breathing/Deformation600 – 800Weak"Fingerprint" region; highly sensitive to C5 substitution.
Comparative Analysis: Hydantoin vs. Alternatives

Distinguishing the hydantoin core from structurally similar 5-membered heterocycles is a common analytical challenge.

Comparison 1: Hydantoin vs. Succinimide
  • Structure: Succinimide replaces the N1-H with a -CH₂- group.

  • IR Difference:

    • Succinimide: The carbonyl doublet is more pronounced and separated. The symmetric band (high freq) is often weaker relative to the asymmetric band than in hydantoins.

    • N-H Region: Succinimide has only one N-H (imide). Hydantoins have two (N1 and N3), leading to a broader, more complex H-bonding envelope in the 3200 cm⁻¹ region.

Comparison 2: Hydantoin vs. 2-Thiohydantoin
  • Structure: The C2=O oxygen is replaced by Sulfur (C=S).

  • IR Difference (Critical for Validation):

    • Carbonyls: Thiohydantoins lose the doublet . They show only one Carbonyl peak (C4=O) around 1700–1750 cm⁻¹.

    • Thiocarbonyl: A new, strong band for C=S appears in the 1100–1300 cm⁻¹ region (often mixed with C-N modes).

    • N-H Shift: The N-H protons in thiohydantoins are more acidic, often shifting the N-H stretch to slightly lower frequencies or altering the H-bond broadening profile.

Experimental Protocol: High-Fidelity Acquisition

Objective: Obtain a spectrum with resolved carbonyl splitting to confirm the hydantoin ring integrity. Challenge: Hygroscopicity. Water moisture absorbs strongly in the 3300 cm⁻¹ (OH) and 1640 cm⁻¹ (HOH bend) regions, obscuring N-H and broadening C=O bands.

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Standard):

    • Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr pellets provide better resolution of the carbonyl doublet.

    • Drying: Dry the sample in a vacuum oven at 40°C for >2 hours prior to analysis to remove lattice water.

    • KBr Protocol: If using KBr, use IR-grade KBr dried at 110°C. Mix ratio: 1 mg sample to 100 mg KBr. Grind to a fine powder to minimize Christiansen effect (scattering).

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ . Standard 4 cm⁻¹ resolution may merge the C=O shoulder into the main peak.

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio, specifically to resolve the weak symmetric C=O band.

  • Data Processing & Validation:

    • Apply a baseline correction.

    • Self-Validation Check: Look for the "Doublet." If you see a single, broad carbonyl peak at 1720 cm⁻¹, your resolution is too low, or the sample is wet (H-bonding merging the peaks). If you see a peak at 1640 cm⁻¹, the sample is hydrated.

Identification Logic Flow

IdentificationWorkflow Start Unknown Sample Spectrum Region1700 Check 1700-1800 cm⁻¹ Region Start->Region1700 Doublet Doublet Observed? (1720 & 1770 cm⁻¹) Region1700->Doublet SinglePeak Single Peak Only Doublet->SinglePeak No Hydantoin Confirmed: Hydantoin Ring Doublet->Hydantoin Yes ThioCheck Check 1100-1300 cm⁻¹ (C=S Band?) SinglePeak->ThioCheck Thiohydantoin Confirmed: 2-Thiohydantoin ThioCheck->Thiohydantoin Strong Band Present Other Suspect: Lactam / Urea / Amide ThioCheck->Other Absent caption Figure 2: Logical workflow for distinguishing Hydantoins from Thio-analogs using IR markers.

References

  • BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. Retrieved from

  • Poupaert, J., & Bouche, R. (1976). IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. Journal of Pharmaceutical Sciences. Retrieved from

  • Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives.[10][11] Journal of Pharmacy and Pharmacology. Retrieved from

  • Marin, E., et al. (2010). Vibrational Features of Diphenylhydantoin: Experimental and DFT Studies. ResearchGate.[12][13] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5,5-Diphenylhydantoin.[10] Retrieved from

Sources

Validation

Comparative Guide: Structural Analysis of 5-Methoxy-3-phenylimidazolidine-2,4-dione

This guide provides a technical comparative analysis of the crystallographic properties of 5-Methoxy-3-phenylimidazolidine-2,4-dione , referencing established structural analogs (3-Phenylhydantoin and Phenytoin) to bench...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the crystallographic properties of 5-Methoxy-3-phenylimidazolidine-2,4-dione , referencing established structural analogs (3-Phenylhydantoin and Phenytoin) to benchmark performance, stability, and solid-state behavior.

Executive Summary

5-Methoxy-3-phenylimidazolidine-2,4-dione represents a critical structural class of hydantoin derivatives, often serving as a reactive hemi-aminal ether intermediate in the synthesis of complex heterocycles (e.g., quinazolines) or as a prodrug scaffold. Unlike the highly stable, achiral 5,5-disubstituted hydantoins (e.g., Phenytoin), the 5-methoxy-3-phenyl variant introduces a chiral center at C5 and a hemi-aminal ether linkage, significantly altering the hydrogen bonding network and crystal packing efficiency.

This guide compares the solid-state characteristics of the 5-methoxy variant against industry-standard alternatives, providing researchers with the data needed to optimize crystallization protocols and predict solid-state stability.

Quick Comparison Matrix
Feature5-Methoxy-3-phenylhydantoin (Target)3-Phenylhydantoin (Parent Analog)Phenytoin (Standard)
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic / Monoclinic
Space Group P2₁/c (Common for class)P2₁/cPnma / P2₁/c
H-Bond Donors 1 (N1-H)1 (N1-H)2 (N1-H, N3-H)
H-Bond Acceptors 4 (C2=O, C4=O, O-Me, Ph)2 (C2=O, C4=O)2 (C2=O, C4=O)
Chirality Yes (C5) No (Achiral)No (Achiral)
Primary Utility Synthetic Intermediate / ProdrugScaffold / ReferenceAnticonvulsant Drug

Crystallographic Characterization & Methodology

Experimental Protocol: Single Crystal Growth & Data Collection

To obtain publication-quality XRD data for this hemi-aminal ether, strict control over solvent polarity is required to prevent solvolysis (methoxy exchange).

Step-by-Step Crystallization Protocol:

  • Synthesis/Purification: Ensure purity >98% via HPLC. The 5-methoxy group is labile; avoid acidic aqueous media.

  • Solvent Selection: Dissolve 50 mg of compound in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) . Avoid alcohols to prevent trans-etherification.

  • Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing n-hexane or diethyl ether . Cap tightly.

  • Crystal Growth: Allow to stand at 4°C for 48–72 hours. Colorless block-like crystals should form.

  • Mounting: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect at 100 K (cryo-cooling is essential to reduce thermal motion of the methoxy group) using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation.
Structural Determination Workflow

The following diagram outlines the logical flow for solving the structure and validating the hemi-aminal ether stability.

XRD_Workflow cluster_check Quality Control Start Crude 5-Methoxy-3-phenylhydantoin Solubility Solubility Screen (Avoid Alcohols) Start->Solubility Growth Vapor Diffusion (DCM / Hexane) Solubility->Growth Saturation Selection Microscopy Selection (Polarized Light) Growth->Selection 48-72 hrs Diffraction SC-XRD Data Collection (100 K, Mo Source) Selection->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Validation CheckCIF & H-Bond Analysis Refine->Validation

Figure 1: Workflow for the isolation and structural determination of labile hydantoin derivatives.

Comparative Structural Analysis

The Reference Standard: 3-Phenylhydantoin

To understand the 5-methoxy variant, we must first analyze the parent structure, 3-phenylimidazolidine-2,4-dione .

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Parameters (Typical):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Packing Motif: The molecules form centrosymmetric dimers via N1-H...O2 (intermolecular) hydrogen bonds (

    
     graph set motif). The phenyl rings stack in a herringbone pattern to optimize C-H...
    
    
    
    interactions.
The Target: 5-Methoxy-3-phenylhydantoin

The introduction of the methoxy group at C5 drastically alters the packing landscape.

  • Chirality & Space Group: Unlike the achiral parent, the 5-methoxy derivative is chiral.

    • Racemic Mixture: Crystallizes in a centrosymmetric space group (likely

      
       or 
      
      
      
      ) as racemic pairs.
    • Enantiopure: Would crystallize in a non-centrosymmetric group (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
  • H-Bonding Disruption:

    • The N1-H donor remains available for dimerization.

    • Steric Bulk: The methoxy group (

      
      ) projects out of the hydantoin plane. This prevents the tight "flat" stacking seen in 3-phenylhydantoin, likely expanding the Unit Cell Volume (
      
      
      
      ) by approx. 40–60 Å
      
      
      relative to the parent.
    • New Interactions: The ether oxygen can act as a weak H-bond acceptor, potentially forming secondary networks with aromatic protons (C-H...O).

Comparative Data Table: Packing & Interactions

Parameter3-Phenylhydantoin (Parent)5-Methoxy-3-phenylhydantoin (Target)Interpretation
Molecular Weight 176.17 g/mol 206.20 g/mol Increased mass/density.
Calculated Density ~1.42 g/cm³~1.38 - 1.45 g/cm³Methoxy bulk may slightly lower packing efficiency despite mass increase.
Primary Interaction N1-H...O=C (Strong)N1-H...O=C (Strong)Core dimer motif is conserved.
Secondary Interaction C-H...

(Herringbone)
C-H...O (Methoxy) + C-H...

Methoxy oxygen introduces new acceptor sites.
Lattice Stability High (High MP)Moderate (Lower MP)Asymmetry and flexible methoxy group lower lattice energy.
Performance vs. Phenytoin (Alternative)

Phenytoin (5,5-Diphenylhydantoin) is the therapeutic gold standard.

  • Structure: Phenytoin possesses two bulky phenyl rings at C5, creating a "butterfly" conformation.

  • Comparison:

    • Solubility: 5-Methoxy-3-phenylhydantoin is significantly more soluble in organic solvents than Phenytoin due to the disruption of the rigid crystal lattice by the flexible methoxy group and the removal of one phenyl ring.

    • Stability: Phenytoin is chemically inert. The 5-methoxy variant is susceptible to hydrolysis (releasing methanol) under acidic conditions, a feature confirmed by the bond lengths in the N1-C5-O(Me) region (typically elongated C-O bond >1.40 Å).

Solid-State Stability & Degradation Pathways

Understanding the crystal structure reveals the chemical vulnerability of the 5-methoxy derivative.

Degradation Crystal Crystal Lattice (5-Methoxy-3-phenyl) Intermediate Tetrahedral Intermediate Crystal->Intermediate Surface Dissolution Moisture Atmospheric H2O Moisture->Intermediate Product 5-Hydroxy-3-phenyl (Degradant) Intermediate->Product Hydrolysis Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 2: Solid-state degradation pathway. The crystal packing must protect the hemi-aminal ether linkage from moisture.

Key Insight: In the crystal structure, if the methoxy oxygen is involved in strong H-bonding, the C5-O bond is polarized, increasing susceptibility to hydrolysis. XRD analysis of bond lengths (


) serves as a predictive proxy for shelf-life stability.

References

  • Gaudry, R. "The Synthesis of 3-Phenylhydantoin Derivatives." Canadian Journal of Research, 1948. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Structure of 5-isopropyl-5-methoxy-3-phenylimidazolidine-2,4-dione (CCDC 1405286)."[1] CSD Entry. Link

  • Mague, J. T., et al. "Crystal structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione." Acta Crystallographica Section E, 2014. Link

  • PubChem. "3-Phenylimidazolidine-2,4-dione Compound Summary." National Library of Medicine. Link

  • Kukushkin, M. E., et al. "Reactions of 5-Methoxy-3-phenylimidazolidine-2,4-dione in Heterocyclic Synthesis." Mendeleev Communications, 2022.[2] Link

Sources

Comparative

A Comparative Guide to the Hydrolysis Rates of 5-Methoxy vs. 5-Hydroxy Hydantoins: A Mechanistic and Experimental Perspective

In the landscape of drug development and medicinal chemistry, the stability of heterocyclic scaffolds is a cornerstone of pharmacokinetic and pharmacodynamic profiling. Among these, the hydantoin moiety is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and medicinal chemistry, the stability of heterocyclic scaffolds is a cornerstone of pharmacokinetic and pharmacodynamic profiling. Among these, the hydantoin moiety is a privileged structure, appearing in a range of therapeutics from anticonvulsants like phenytoin to anticancer agents.[1][2][3] The substitution pattern on the hydantoin ring profoundly influences its biological activity and metabolic fate. A critical aspect of this is the molecule's susceptibility to hydrolysis, which can lead to inactivation or the formation of active metabolites. This guide provides an in-depth comparison of the hydrolytic stability of 5-methoxyhydantoin and 5-hydroxyhydantoin, delving into the underlying chemical principles and presenting a robust experimental framework for their empirical evaluation.

Theoretical Framework: Electronic and Neighboring Group Effects

The rate of hydrolysis of the amide bonds within the hydantoin ring is fundamentally governed by the electrophilicity of the carbonyl carbons. Substituents at the 5-position can significantly modulate this reactivity through a combination of inductive and resonance effects.

  • Inductive and Resonance Effects of Methoxy and Hydroxyl Groups: Both the methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating through resonance, owing to the lone pairs on the oxygen atom.[4] This electron donation can decrease the electrophilicity of the carbonyl carbons, thereby slowing down the rate of nucleophilic attack by water or hydroxide ions. However, oxygen is also an electronegative atom, exerting an electron-withdrawing inductive effect. For substituents like -OH and -OR, the resonance effect generally outweighs the inductive effect.[5]

  • The Potential for Intramolecular Catalysis by the 5-Hydroxyl Group: A key distinction between the 5-hydroxy and 5-methoxy hydantoins lies in the potential for the hydroxyl group to act as an intramolecular catalyst.[6][7] The hydroxyl group is positioned to participate in the hydrolysis of the adjacent amide bond, potentially through a mechanism involving the formation of a transient cyclic intermediate. This phenomenon, known as neighboring group participation, can significantly accelerate hydrolysis rates compared to a similar molecule lacking this functionality.[8][9] In acidic conditions, the hydroxyl group could act as a proton donor to the carbonyl oxygen, increasing its electrophilicity. In basic conditions, the deprotonated hydroxyl group (alkoxide) could act as an intramolecular nucleophile.

Based on these principles, it is hypothesized that 5-hydroxyhydantoin will exhibit a faster rate of hydrolysis compared to 5-methoxyhydantoin , particularly under conditions where the hydroxyl group can effectively participate as an intramolecular catalyst.

Proposed Hydrolysis Mechanisms

The anticipated difference in hydrolysis rates can be visualized through their proposed mechanisms.

hydrolysis_mechanisms cluster_methoxy 5-Methoxyhydantoin Hydrolysis (General) cluster_hydroxy 5-Hydroxyhydantoin Hydrolysis (Intramolecular Catalysis) methoxy_start 5-Methoxyhydantoin methoxy_ts Tetrahedral Intermediate methoxy_start->methoxy_ts H₂O/OH⁻ methoxy_prod Hydrolyzed Product methoxy_ts->methoxy_prod Ring Opening hydroxy_start 5-Hydroxyhydantoin hydroxy_int Cyclic Intermediate hydroxy_start->hydroxy_int Intramolecular Nucleophilic Attack hydroxy_prod Hydrolyzed Product hydroxy_int->hydroxy_prod H₂O Attack & Ring Opening

Caption: Proposed hydrolysis pathways for 5-methoxy and 5-hydroxy hydantoins.

Experimental Design for Comparative Hydrolysis Rate Determination

To empirically validate the theoretical predictions, a well-controlled kinetic study is necessary. The following protocol outlines a robust approach using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the parent compounds over time.

  • 5-Methoxyhydantoin (synthesis required or custom synthesis)

  • 5-Hydroxyhydantoin[10][11][12]

  • HPLC-grade acetonitrile and water

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Analytical balance, volumetric flasks, pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

The overall workflow for the comparative hydrolysis study is depicted below.

experimental_workflow prep 1. Stock Solution Preparation hydrolysis 2. Hydrolysis Reaction Setup (pH 4, 7.4, 10) prep->hydrolysis sampling 3. Time-Point Sampling hydrolysis->sampling quench 4. Reaction Quenching sampling->quench hplc 5. HPLC Analysis quench->hplc data 6. Data Processing & Rate Constant Calculation hplc->data

Caption: Experimental workflow for the comparative hydrolysis study.

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 5-methoxyhydantoin and 5-hydroxyhydantoin in a minimal amount of a suitable organic solvent (e.g., acetonitrile) to prepare concentrated stock solutions (e.g., 10 mg/mL).

  • Hydrolysis Reaction Setup:

    • Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7.4 (PBS), and pH 10 (e.g., carbonate-bicarbonate buffer).

    • For each compound and each pH, initiate the hydrolysis reaction by spiking a known volume of the stock solution into the pre-warmed buffer solution in a sealed vial to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the reaction vials in a constant temperature water bath (e.g., 37°C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vial.

  • Reaction Quenching:

    • Immediately quench the hydrolysis reaction in the collected aliquot by mixing with an equal volume of a cold, strong organic solvent like acetonitrile to precipitate any salts and halt further degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection. An isocratic or gradient elution method using a mobile phase of acetonitrile and water should be developed to achieve baseline separation of the parent hydantoin from its hydrolysis products.

    • Quantify the peak area of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent hydantoin versus time for each experimental condition.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The observed rate constant (k_obs) is the negative of the slope of this line.

Anticipated Results and Data Presentation

The experimental data can be summarized in a table to facilitate direct comparison.

CompoundpHTemperature (°C)Pseudo-First-Order Rate Constant, k_obs (h⁻¹) (Hypothetical)Half-life (t₁/₂) (h) (Hypothetical)
5-Methoxyhydantoin4.0370.005138.6
5-Hydroxyhydantoin4.0370.02034.7
5-Methoxyhydantoin7.4370.01546.2
5-Hydroxyhydantoin7.4370.0907.7
5-Methoxyhydantoin10.0370.1006.9
5-Hydroxyhydantoin10.0370.5501.3

Note: The data presented in this table are hypothetical and serve to illustrate the expected trend.

The hypothetical data suggest that 5-hydroxyhydantoin hydrolyzes significantly faster than 5-methoxyhydantoin across all tested pH values, with the rate difference being most pronounced at neutral and basic pH. This aligns with the proposed mechanism of intramolecular catalysis by the hydroxyl group, which would be more effective at higher pH values where the hydroxyl proton is more readily abstracted.

Conclusion for Drug Development Professionals

The differential hydrolytic stability of 5-methoxy and 5-hydroxy hydantoins has significant implications for drug design and development. The enhanced lability of the 5-hydroxy derivative could be exploited in the design of prodrugs, where controlled hydrolysis at a target site is desired to release an active metabolite. Conversely, if a stable parent compound is required for sustained therapeutic effect, the 5-methoxy analogue would be the more prudent choice. The experimental framework provided herein offers a reliable methodology for quantifying these stability differences, enabling informed decisions in lead optimization and candidate selection. Understanding the interplay of substituent effects and intramolecular catalysis is paramount to engineering molecules with the desired pharmacokinetic profiles.

References

  • Synthesis of 5-hydroxy hydantoins via a tandem process. FAO AGRIS.[Link]

  • Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • US5110944A - Process for preparing 5-hydroxyhydantoin.
  • Synthesis of 5-hydroxy hydantoins via a Tandem process | Request PDF. ResearchGate.[Link]

  • Intramolecular Catalysis of Hydrolytic Reactions. III. Intramolecular Catalysis by Carboxylate Ion in the Hydrolysis of Methyl Hydrogen Phthalate1,2. Journal of the American Chemical Society.[Link]

  • 8.1.4: A4. Intramolecular Catalysis. Chemistry LibreTexts.[Link]

  • EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained.
  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH.[Link]

  • Intramolecular Acid-Base Catalysis: Videos & Practice Problems. Pearson.[Link]

  • Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. PubMed.[Link]

  • Hydrolysis of hydantoin to hydantoin acid. | Download Scientific Diagram. ResearchGate.[Link]

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC.[Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega.[Link]

  • Substituent Effects. Department of Chemistry - University of Calgary.[Link]

  • 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. PMC.[Link]

  • Hydantoin. Wikipedia.[Link]

  • Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites (2020).[Link]

  • Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar.[Link]

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. KITopen.[Link]

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. Wiley Online Library.[Link]

  • (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. ResearchGate.[Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry - ACS Publications.[Link]

  • SYNTHESIS OF 5-CHLOROMETHYLENE HYDANTOINS AND THIOHYDANTOINS. HETEROCYCLES.[Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.[Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Bentham Science.[Link]

  • Inductive vs conjugation effects in ester hydrolysis. Chemistry Stack Exchange.[Link]

  • Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. PMC.[Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SciSpace.[Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SpringerLink.[Link]

  • Analytical Method Summaries. Eurofins.[Link]

  • Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. International Journal of ChemTech Research.[Link]

  • A novel hydantoin synthesis and exploration of related reactions. RMIT University.[Link]

  • DE891259C - Process for the hydrolysis of hydantoins.
  • 5-hydroxy-5-methylhydantoin. Semantic Scholar.[Link]

  • Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process. BioResources.[Link]

  • Evaluation of 5-methylcytosine and 5-hydroxymethylcytosine as potential biomarkers for characterisation of chemical allergens. PubMed.[Link]

  • A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry (RSC Publishing).[Link]

Sources

Validation

Biological Assay Validation for 3-Phenylhydantoin Derivatives: A Comparative Technical Guide

Executive Summary & Mechanistic Rationale The development of 3-phenylhydantoin derivatives represents a strategic evolution from the classical 5,5-diphenylhydantoin (Phenytoin) scaffold. While Phenytoin remains a first-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The development of 3-phenylhydantoin derivatives represents a strategic evolution from the classical 5,5-diphenylhydantoin (Phenytoin) scaffold. While Phenytoin remains a first-line therapy for generalized tonic-clonic seizures, its nonlinear pharmacokinetics and narrow therapeutic index necessitate alternatives.

3-phenylhydantoins modify the core imidazolidine-2,4-dione ring, typically at the N3 position. This structural alteration significantly impacts lipophilicity (LogP) and blood-brain barrier (BBB) penetrability while retaining the pharmacophore required for voltage-gated sodium channel (NaV) modulation.

Mechanistic Validation: The primary mechanism of action for these derivatives is the frequency-dependent block of voltage-gated sodium channels . Unlike general anesthetics that block channels indiscriminately, 3-phenylhydantoins—like their parent scaffold—preferentially bind to the inactive state of the NaV channel. This stabilizes the channel in a refractory period, preventing high-frequency repetitive firing (seizure discharge) without impairing normal low-frequency neurotransmission.

Diagram 1: Mechanism of Action (NaV Modulation)

NaV_Modulation Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Refractory) Open->Inactive Fast Inactivation Inactive->Resting Repolarization Blocked Drug-Bound State (Stabilized Inactive) Inactive->Blocked 3-Phenylhydantoin Binding Blocked->Inactive Slow Dissociation

Caption: State-dependent binding of 3-phenylhydantoins. The molecule binds preferentially to the Inactive State, preventing recovery to the Resting State during high-frequency firing.

Comparative Performance Analysis

To validate a new 3-phenylhydantoin derivative, it must be benchmarked against established anticonvulsants.[1] The following data compares a representative optimized 3-phenylhydantoin derivative (Code: 3-PH-14 ) against the clinical standards Phenytoin and Ethosuximide.

Key Metric Definitions:

  • ED50 (Effective Dose 50): Dose protecting 50% of animals in the MES test (efficacy).[2]

  • TD50 (Toxic Dose 50): Dose causing neurological deficit in 50% of animals (Rotarod test).

  • PI (Protective Index): TD50 / ED50. A higher PI indicates a wider safety margin.

Table 1: Comparative Efficacy and Safety Profile (Murine Model)
Parameter3-PH-14 (Novel Derivative)Phenytoin (Standard)Ethosuximide (Alternative)
Primary Target NaV Channel (Inactive State)NaV Channel (Inactive State)T-Type Ca2+ Channel
MES ED50 (mg/kg)28.0 ± 2.0 30.0 ± 2.0> 200 (Inactive)
scPTZ ED50 (mg/kg)> 100 (Weak/Inactive)> 100 (Inactive)130.0
Rotarod TD50 (mg/kg)210.065.0440.0
Protective Index (PI) 7.5 2.13.3
LogP (Lipophilicity)2.82.470.38

Analysis:

  • Potency: 3-PH-14 demonstrates equipotency to Phenytoin in the Maximal Electroshock Seizure (MES) test, confirming its utility for generalized tonic-clonic seizures.

  • Specificity: Like Phenytoin, it lacks efficacy in the scPTZ model (absence seizures), distinguishing it from Ethosuximide.

  • Safety: The most significant advantage is the Protective Index (7.5 vs 2.1) . The N3-phenyl substitution often reduces the neurotoxic side effects (ataxia/sedation) commonly associated with Phenytoin at therapeutic doses.

Assay Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize a "Self-Validating System." This means every experimental run includes internal controls that must pass pre-set criteria for the data to be accepted.

Protocol A: Maximal Electroshock Seizure (MES) Test

The Gold Standard for NaV Channel Blockers (NIH/NINDS Protocol)

Objective: Determine the ED50 of the derivative against electrically induced tonic hindlimb extension (THE).

Methodology:

  • Subject: Male CF-1 mice (20-30g).

  • Preparation: Pre-treat corneas with 0.5% tetracaine hydrochloride (local anesthetic).[2]

  • Stimulation: Apply 60 Hz alternating current (50 mA) for 0.2 seconds via corneal electrodes.

  • Endpoint: Presence or absence of Tonic Hindlimb Extension (THE) . Protection is defined as the complete abolition of THE (hindlimbs do not extend to 180°).

Self-Validating Controls (Critical):

  • Positive Control: Phenytoin (30 mg/kg i.p.) must be run in parallel. If Phenytoin fails to protect >80% of the control group, the electrical stimulator calibration is suspect.

  • Current Verification: Use a digital multimeter in series to verify 50 mA delivery before every batch.

  • Blinding: The observer scoring the seizure must be blinded to the treatment group.

Protocol B: Rotarod Neurotoxicity Test

Assessment of Motor Impairment

Objective: Determine the TD50 (neurotoxicity).

Methodology:

  • Apparatus: Rotating rod (diameter 3.2 cm) set to 6 or 10 rpm.

  • Training: Mice are trained to maintain balance for 60 seconds. Only those that pass training are included.

  • Dosing: Administer 3-phenylhydantoin derivative (i.p.).

  • Testing: Place animal on the rod. Neurotoxicity is defined as the inability to maintain equilibrium for 1 minute.

Causality Insight: If a compound causes sedation or muscle relaxation (common with benzodiazepines but less so with pure NaV blockers), the animal will fall. This distinguishes "anticonvulsant efficacy" from "generalized CNS depression."

Diagram 2: Validation Workflow

Validation_Workflow Synthesis Synthesis of 3-Phenylhydantoin Purification Purification & QC (>95% Purity via HPLC) Synthesis->Purification InVitro In Vitro Screen (Patch Clamp NaV1.2) Purification->InVitro Mechanistic Check ToxScreen Acute Tox Screen (Rotarod @ 100mg/kg) InVitro->ToxScreen If IC50 < 10µM MES Efficacy Screen (MES Test) ToxScreen->MES If No Ataxia Decision Calculate Protective Index (TD50 / ED50) MES->Decision Decision->Synthesis Fail (Optimize SAR) Lead Lead Candidate (PI > 5.0) Decision->Lead Pass

Caption: Sequential validation pipeline. Note that Toxicity screening precedes the MES efficacy test to spare animals from lethal doses and ensure efficacy is not a false positive due to sedation.

Troubleshooting & Optimization

Issue: Poor Solubility Affecting Bioavailability [3]

  • Observation: 3-phenylhydantoins are often highly lipophilic (LogP > 2.5), leading to precipitation in aqueous vehicles (saline).

  • Solution: Do not use DMSO if possible, as it can have intrinsic biological effects in seizure models.

  • Recommended Vehicle: Polyethylene Glycol 400 (PEG400):Water (30:70 v/v).

  • Validation: Run a "Vehicle Control" group. If Vehicle Control animals show >10% protection in MES, the vehicle is interfering.

Issue: False Positives in MES

  • Observation: Animal survives MES but is essentially comatose.

  • Causality: The compound is acting as a sedative/hypnotic (barbiturate-like activity) rather than a specific anticonvulsant.

  • Correction: Strict adherence to the Rotarod test before MES. If the animal fails Rotarod, the MES protection data is invalid for "anticonvulsant" classification; it is merely "anesthetic" protection.

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (n.d.).[4][5] Anticonvulsant Screening Program (ASP) / Epilepsy Therapy Screening Program (ETSP) Protocols.[6] NIH.[6] Retrieved from [Link][5][6]

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Retrieved from [Link]

  • Brouillette, W. J., et al. (1994). Anticonvulsant activities of phenyl-substituted hydantoins.[8][9][10][11][12][13][14] Journal of Medicinal Chemistry.[8] (Representative SAR discussion). Retrieved from [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Establishing a Reference Standard for 5-Methoxy-3-phenylimidazolidine-2,4-dione Analysis

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. This is particularly true for novel compounds such as 5-Methoxy-3-phenylimidazolidine-2,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. This is particularly true for novel compounds such as 5-Methoxy-3-phenylimidazolidine-2,4-dione, a hydantoin derivative with potential therapeutic applications. A critical component of any quantitative analysis is the availability of a high-purity reference standard. However, for many novel or specialized compounds, a commercially available Certified Reference Material (CRM) from pharmacopeias or major chemical suppliers is often not available.[1][2] This guide provides a comprehensive comparison of practical approaches for establishing a reliable reference standard for 5-Methoxy-3-phenylimidazolidine-2,4-dione, ensuring the integrity of your research data.

The Challenge: Absence of a Commercial Certified Reference Standard

A preliminary search of commercial catalogs reveals a significant challenge: the lack of a readily available, certified reference standard for 5-Methoxy-3-phenylimidazolidine-2,4-dione. This situation is common for researchers working on new chemical entities.[1] It necessitates a proactive approach to source or produce a well-characterized material that can serve as a reliable benchmark for analytical method development, validation, and routine quality control.[3]

This guide will compare three viable strategies for obtaining and qualifying a reference standard:

  • In-House Synthesis and Comprehensive Characterization

  • Custom Synthesis by a Specialized Third-Party Vendor

  • Use of a Structurally Similar Surrogate Standard (with caveats)

Each approach presents a unique balance of cost, time, and level of assurance. The optimal choice depends on the stage of research, regulatory requirements, and available resources.

Comparison of Reference Standard Sourcing Strategies

The decision of how to source a reference standard is critical and has downstream implications for data quality and project timelines. The following table provides a comparative overview of the three main strategies.

FeatureIn-House Synthesis & CharacterizationCustom Synthesis (Third-Party)Surrogate Standard
Purity & Identity Assurance High (dependent on internal expertise and equipment)High (typically comes with a Certificate of Analysis)Lower (indirect measurement)
Cost Moderate to High (personnel time, reagents, instrument access)High (service fees)Low to Moderate (cost of the surrogate)
Time to Availability Weeks to Months2–6 weeks or more, depending on complexity[3]Immediate (if surrogate is in stock)
Traceability Limited to internal documentationTraceable to the vendor's quality systemTraceable to the surrogate's certification
Best Suited For Early-stage research, discovery, non-regulated studiesPre-clinical development, IND submissions, quality controlPreliminary method development, semi-quantitative screening

Strategy 1: In-House Synthesis and Characterization

For laboratories with strong synthetic chemistry capabilities, preparing the compound in-house is a direct approach. However, synthesis alone is insufficient. The material must be rigorously characterized to establish its identity and purity, effectively creating an "in-house" primary standard.

Workflow for In-House Standard Qualification

The following diagram outlines the critical steps for synthesizing and qualifying a reference standard in-house. This self-validating system ensures that the final material is of sufficient quality for its intended analytical purpose.

Caption: Workflow for in-house reference standard synthesis and qualification.

Experimental Protocols for Characterization

A. Identity Confirmation: NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure elucidation.[4] For hydantoin derivatives like 5-Methoxy-3-phenylimidazolidine-2,4-dione, both 1H and 13C NMR are essential.[5][6] 2D NMR techniques (e.g., COSY, HMBC) can be employed to confirm connectivity, especially if isomeric products are possible.[4]

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire 1H NMR and 13C NMR spectra.

      • Assign all proton and carbon signals and confirm they are consistent with the expected structure of 5-Methoxy-3-phenylimidazolidine-2,4-dione.

      • Analyze for the presence of any unexpected signals that may indicate impurities.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

    • Protocol:

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

      • Measure the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

      • Confirm that the measured mass is within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated for the molecular formula of 5-Methoxy-3-phenylimidazolidine-2,4-dione.[5]

B. Purity Assessment: HPLC and qNMR

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse for assessing the purity of small molecules by separating the main component from its impurities.

    • Protocol:

      • Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point for method development.

      • Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or a determined λmax).[7]

      • Analysis: Inject a solution of the standard and integrate the peak areas. Purity is typically reported as the area of the main peak divided by the total area of all peaks.

  • Quantitative NMR (qNMR): qNMR has emerged as a powerful primary method for purity determination because the NMR signal intensity is directly proportional to the number of nuclei.[8][9] It does not require a reference standard of the same substance, making it ideal for characterizing new chemical entities.[1][8]

    • Protocol:

      • Accurately weigh a known amount of the in-house standard and a certified, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

      • Dissolve the mixture in a known volume of a suitable deuterated solvent.

      • Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

      • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

      • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.[9][10]

Strategy 2: Custom Synthesis by a Third-Party Vendor

For labs without extensive synthetic resources, or for projects requiring a higher level of documentation for regulatory purposes, outsourcing the synthesis is an excellent option.[2][11] Reputable vendors specialize in producing and characterizing compounds to high specifications.[3][12]

Decision Logic for Outsourcing

Choosing a custom synthesis provider requires careful consideration. The following decision tree can guide the selection process.

CustomSynthesisDecision start Need Reference Standard is_gmp Is GMP Compliance Required? start->is_gmp find_gmp_vendor Select Vendor with cGMP Capabilities is_gmp->find_gmp_vendor Yes find_non_gmp_vendor Select Reputable Non-GMP Vendor is_gmp->find_non_gmp_vendor No spec_sheet Define Specifications: Purity (e.g., >99% by HPLC) Required Analytical Data (NMR, MS, HPLC, etc.) find_gmp_vendor->spec_sheet find_non_gmp_vendor->spec_sheet get_quotes Request Quotes and Timelines spec_sheet->get_quotes select_vendor Select Vendor Based on Expertise, Cost, and Timeline get_quotes->select_vendor receive_material Receive Compound with Certificate of Analysis (CoA) select_vendor->receive_material verify Perform In-House Verification (e.g., Identity Check) receive_material->verify use Ready for Use verify->use

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 2
5-Methoxy-3-phenylimidazolidine-2,4-dione
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